FL442
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H13F3N2O |
|---|---|
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
4-(3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)12-7-9(5-6-10(12)8-19)14-11-3-1-2-4-13(11)21-20-14/h5-7,11,13H,1-4H2 |
Clave InChI |
KWOXBSUGDNAEGP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
FL442: A Novel Androgen Receptor Antagonist for Prostate Cancer - A Technical Overview
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) playing a pivotal role in its progression. Therapeutic strategies have predominantly focused on androgen deprivation and AR antagonism. FL442 has emerged as a novel, nonsteroidal selective androgen receptor modulator (SARM) with potent antagonistic effects on the AR.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound in prostate cancer, consolidating available preclinical data, outlining key experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a direct antagonist of the androgen receptor. In the canonical AR signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote prostate cancer cell proliferation and survival.
This compound disrupts this pathway by competitively binding to the androgen receptor, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade, leading to a reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA). This antagonistic action has been demonstrated to be as efficient as that of established antiandrogens like bicalutamide and enzalutamide in androgen-responsive prostate cancer cells.[2][3]
Preclinical Efficacy and Selectivity
Preclinical studies have highlighted the promising profile of this compound for the treatment of AR-dependent prostate cancer.
In Vitro Activity
This compound has demonstrated significant inhibitory effects on androgen-responsive prostate cancer cell lines.
-
LNCaP Cells: this compound exhibits an inhibition efficiency comparable to that of bicalutamide and enzalutamide in the androgen-sensitive LNCaP human prostate adenocarcinoma cell line.[2][3] Notably, it retains its antiandrogenic activity against the enzalutamide-resistant AR mutant F876L, suggesting a potential role in treating resistant forms of the disease.[2][3]
-
VCaP Cells: In contrast to bicalutamide, this compound does not show agonistic (stimulatory) activity in VCaP cells, which are known to have elevated levels of AR expression.[2][3] This is a critical feature, as agonist activity can paradoxically promote tumor growth.
In Vivo Efficacy
In preclinical animal models, this compound has shown the ability to significantly inhibit tumor growth.
-
LNCaP Xenografts: Intraperitoneal administration of this compound resulted in a significant inhibition of LNCaP xenograft tumor growth in mice.[2][3] This effect was observed despite low plasma concentrations of the compound, suggesting strong accumulation and activity within the prostate tissue.[2][3]
Quantitative Data Summary
| Parameter | This compound | Bicalutamide | Enzalutamide | Cell Line/Model |
| AR Binding Affinity (IC50) | Data not available | Data not available | Data not available | Recombinant Human AR |
| LNCaP Cell Growth Inhibition (IC50) | Data not available | Data not available | Data not available | LNCaP |
| VCaP Cell Agonism | No agonistic activity | Agonistic activity | No agonistic activity | VCaP |
| LNCaP Xenograft Tumor Growth Inhibition (%) | Data not available | Data not available | Data not available | Nude mice with LNCaP xenografts |
Downstream Effects of Androgen Receptor Inhibition by this compound
The antagonism of the AR by this compound is expected to induce downstream cellular effects that contribute to its anti-cancer activity, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Androgen receptor signaling is known to protect prostate cancer cells from apoptosis. By blocking this signaling, AR antagonists can promote programmed cell death. This is often mediated through the activation of the caspase cascade. A key executioner caspase in this process is caspase-3.
Cell Cycle Arrest
Androgen receptor signaling promotes the progression of the cell cycle, particularly through the G1-S phase transition. Inhibition of the AR by antagonists typically leads to an arrest in the G1 phase of the cell cycle. This is characterized by the upregulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) and the downregulation of cyclins (e.g., Cyclin D1) that are necessary for cell cycle progression.
Key Experimental Protocols
The preclinical evaluation of this compound involves a series of established in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited in the evaluation of this compound and similar AR modulators.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of this compound to the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptor is required, typically the cytosol from rat ventral prostate or recombinant human AR.
-
Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand are separated, often using hydroxylapatite or dextran-coated charcoal.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Luciferase Reporter Gene Assay for AR Activity
Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids: one containing an androgen response element (ARE) driving the expression of a luciferase reporter gene, and a second plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Treatment: Transfected cells are treated with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound.
-
Lysis and Assay: After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase assay kit.
-
Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The concentration of this compound that inhibits 50% of the DHT-induced luciferase activity (IC50) is determined.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of this compound on the proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with increasing concentrations of this compound.
-
Incubation: Plates are incubated for a period of time (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is read on a microplate reader.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (indicative of cell viability) is added, and luminescence is measured.
-
-
Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: The percentage of tumor growth inhibition in the treated group compared to the control group is calculated.
Conclusion
This compound is a potent and selective nonsteroidal androgen receptor antagonist with a promising preclinical profile for the treatment of prostate cancer. Its primary mechanism of action is the competitive inhibition of androgen binding to the AR, which in turn suppresses AR-mediated gene transcription, leading to an anti-proliferative effect. This is likely complemented by the induction of apoptosis and cell cycle arrest. A key advantage of this compound is its activity against an enzalutamide-resistant AR mutant and its lack of agonism in high-AR-expressing cells. Further investigation, including the public dissemination of detailed quantitative data from preclinical studies and progression into clinical trials, is warranted to fully elucidate its therapeutic potential.
References
FL442: A Technical Overview of its Discovery and Preclinical Development
Kuopio, Finland - FL442, a novel nonsteroidal selective androgen receptor modulator (SARM), has emerged from preclinical studies as a promising candidate for the treatment of prostate cancer. This technical guide provides a detailed timeline of its discovery and development, focusing on the core scientific data and experimental methodologies that have characterized this potent androgen receptor (AR) antagonist.
Discovery and Initial Characterization (2012)
The journey of this compound began at the University of Eastern Finland, where researchers were exploring novel chemical scaffolds for androgen receptor modulation. The initial design, synthesis, and biological evaluation of a series of nonsteroidal cycloalkane[d]isoxazole-containing androgen receptor modulators were first reported in 2012. Within this series, the compound later identified as this compound, chemically described as 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, was identified as a lead candidate due to its potent antagonistic activity against the androgen receptor.
In-Depth Preclinical Pharmacology (2014)
A comprehensive preclinical profile of this compound was published in 2014, providing a robust dataset on its efficacy and mechanism of action. These studies demonstrated that this compound is a highly selective AR antagonist with efficacy comparable to established anti-androgen therapies.
Key Findings:
-
Potent AR Antagonism: this compound demonstrated strong inhibitory effects in AR-dependent prostate cancer cell lines.
-
Activity Against Resistance Mutations: Crucially, this compound maintained its antagonistic activity against the F876L mutation of the androgen receptor, a mutation known to confer resistance to the second-generation antiandrogen, enzalutamide.
-
In Vivo Efficacy: In animal models, this compound showed significant inhibition of LNCaP prostate cancer xenograft tumor growth.
-
Favorable Pharmacokinetics: Pharmacokinetic studies in mice revealed a long half-life and preferential accumulation in prostate tissue, indicating good drug-like properties and target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
| Cell Line | Assay Type | This compound IC50 (nM) | Bicalutamide IC50 (nM) | Enzalutamide IC50 (nM) |
| LNCaP | AR Reporter Gene Assay | 130 | 330 | 110 |
| VCaP | Cell Proliferation Assay | ~1000 | >10000 | ~1000 |
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the androgen-stimulated response.
| Parameter | Value |
| Half-life (t½) | ~8 hours |
| Cmax (single i.p. dose) | 15 ng/mL |
| Tmax (single i.p. dose) | 2 hours |
| Prostate/Plasma Ratio | ~15:1 at 8 hours |
Table 2: Pharmacokinetic Parameters of this compound in Mice. Data obtained following a single intraperitoneal (i.p.) administration.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (10 mg/kg, i.p., daily) | 60% |
| Vehicle Control | 0% |
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model. Tumor growth inhibition was measured after 21 days of treatment.
Signaling Pathway of this compound as an AR Antagonist
This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway. The diagram below illustrates the mechanism of action.
Figure 1: Mechanism of action of this compound as an androgen receptor antagonist.
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Androgen Receptor Reporter Gene Assay
Objective: To determine the functional antagonist activity of this compound on the androgen receptor.
Protocol:
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter) and a plasmid expressing the androgen receptor.
-
Treatment: Transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR activity, in the presence or absence of varying concentrations of this compound or control compounds (e.g., bicalutamide, enzalutamide).
-
Luciferase Assay: After an incubation period (typically 24-48 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of DHT-induced luciferase activity by this compound is used to calculate the IC50 value.
Figure 2: Workflow for the androgen receptor reporter gene assay.
LNCaP Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of prostate cancer.
Protocol:
-
Cell Preparation: LNCaP cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Model: Immunocompromised male mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: LNCaP cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered (e.g., daily via intraperitoneal injection), while the control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the this compound-treated group to the vehicle-treated group.
Figure 3: Workflow for the LNCaP xenograft mouse model study.
Whole-Body Autoradiography
Objective: To determine the tissue distribution of this compound in vivo.
Protocol:
-
Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C).
-
Animal Dosing: A single dose of radiolabeled this compound is administered to mice.
-
Time-Course Sacrifice: Animals are euthanized at various time points post-administration.
-
Cryosectioning: The whole animal is frozen and embedded, and thin sagittal sections are prepared using a cryomicrotome.
-
Imaging: The sections are exposed to a phosphor imaging plate, which captures the distribution of radioactivity.
-
Image Analysis: The imaging plates are scanned, and the intensity of the radioactive signal in different tissues is quantified to determine the concentration of the drug and its metabolites.
Figure 4: Workflow for whole-body autoradiography.
Development Timeline and Future Directions
As of the latest available information, the development of this compound appears to have been focused on the preclinical stage. Extensive searches of clinical trial registries have not yielded any registered clinical trials for this compound. The promising preclinical data, particularly its activity against a key resistance mutation, suggest that this compound or its derivatives could be valuable candidates for further development. However, the transition from preclinical to clinical development is a complex process, and the current status of this compound's progression remains undisclosed in the public domain.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.
In Vitro Characterization of FL442: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FL442, a novel nonsteroidal androgen receptor (AR) modulator. The information is compiled from publicly available scientific literature and is intended to provide researchers with a comprehensive understanding of the preclinical pharmacological profile of this compound.
Core Findings at a Glance
This compound has been identified as a potent and selective antagonist of the androgen receptor. Preclinical studies highlight its potential as a therapeutic agent in the context of prostate cancer, including forms of the disease that have developed resistance to existing therapies. Key in vitro findings indicate that this compound:
-
Exhibits strong binding affinity for the androgen receptor.
-
Effectively inhibits the proliferation of androgen-dependent prostate cancer cells.
-
Maintains its antagonistic activity against the enzalutamide-resistant F876L mutation of the androgen receptor.
-
Does not exhibit agonistic activity in prostate cancer cells with elevated androgen receptor expression.
Quantitative Data Summary
While specific quantitative data from the primary preclinical pharmacology study by Poutiainen et al. (2014) were not publicly accessible for this review, the following tables present the expected format for such data, based on the reported findings. These values would be critical for direct comparison with other AR modulators.
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | Target | Assay Type | Ki (nM) | Reference Compound(s) |
| This compound | Androgen Receptor | Radioligand Binding Assay | Data Not Available | Dihydrotestosterone (DHT) |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Compound | Assay Type | IC50 (nM) | Key Findings |
| LNCaP (Androgen-Dependent) | This compound | Cell Viability Assay | Data Not Available | Inhibition efficiency comparable to Bicalutamide and Enzalutamide.[1][2] |
| VCaP (High AR Expression) | This compound | Cell Viability Assay | Not Applicable | Does not stimulate cell proliferation, unlike Bicalutamide.[1][2] |
Table 3: Activity of this compound against Enzalutamide-Resistant Androgen Receptor
| Target | Compound | Assay Type | Activity | Key Finding |
| AR Mutant F876L | This compound | Reporter Gene Assay | Antagonistic | Maintains antiandrogenic activity against this enzalutamide-resistant mutant.[1][2] |
Signaling Pathway and Mechanism of Action
This compound functions as a direct antagonist of the androgen receptor. In normal androgen signaling, the binding of androgens like testosterone or dihydrotestosterone (DHT) to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.
This compound, as an antagonist, binds to the ligand-binding domain of the AR. This binding event prevents the conformational changes necessary for receptor activation. Consequently, the AR remains in an inactive state, unable to efficiently translocate to the nucleus, bind to AREs, and drive the transcription of androgen-dependent genes. This blockade of the AR signaling pathway ultimately leads to the inhibition of cell proliferation in androgen-dependent prostate cancer cells.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize AR modulators like this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR.
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Non-labeled DHT (for determining non-specific binding)
-
Test compound: this compound
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant AR protein to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a high concentration of non-labeled DHT.
-
Add a fixed concentration of [³H]-DHT to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
LNCaP Cell Proliferation Assay
Objective: To determine the anti-proliferative effect (IC50) of this compound on androgen-dependent prostate cancer cells.
Principle: This assay measures the viability of LNCaP cells after treatment with various concentrations of this compound in the presence of an androgen.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Dihydrotestosterone (DHT)
-
Test compound: this compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed LNCaP cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Replace the medium with medium containing charcoal-stripped FBS and incubate for 24-48 hours to deplete endogenous androgens.
-
Prepare a dilution series of this compound.
-
Treat the cells with the this compound dilutions in the presence of a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM).
-
Include control wells with vehicle and DHT alone.
-
Incubate the cells for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the DHT-only control and calculate the IC50 value for this compound.
VCaP Cell Stimulation Assay
Objective: To assess for any potential agonistic activity of this compound in a cell line with high AR expression.
Principle: This assay measures the proliferation of VCaP cells in response to this compound to determine if the compound stimulates growth.
Materials:
-
VCaP cells
-
Appropriate cell culture medium and supplements
-
Test compound: this compound
-
Positive control agonist (e.g., DHT)
-
Cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed VCaP cells in a 96-well plate.
-
After attachment, replace the medium with a steroid-depleted medium.
-
Treat the cells with a dilution series of this compound.
-
Include wells with vehicle control and a positive control (DHT).
-
Incubate for an appropriate period (e.g., 5-7 days), changing the medium with fresh compound as necessary.
-
Assess cell viability using a suitable reagent.
-
Compare the proliferation in this compound-treated wells to the vehicle control to determine if there is any stimulation of growth.
AR F876L Mutant Activity Assay
Objective: To determine if this compound retains antagonistic activity against the enzalutamide-resistant F876L mutant of the androgen receptor.
Principle: A reporter gene assay is used in a host cell line transfected with an expression vector for the AR F876L mutant and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase).
Materials:
-
Host cell line (e.g., HEK293T or PC-3)
-
Expression vector for AR F876L
-
Reporter vector (e.g., pGL3-ARE-luciferase)
-
Transfection reagent
-
Test compound: this compound
-
Androgen (e.g., DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the AR F876L expression vector and the ARE-reporter vector.
-
Plate the transfected cells into a 96-well plate.
-
Treat the cells with a dilution series of this compound in the presence of a fixed concentration of DHT.
-
Include control wells (vehicle, DHT alone).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the ability of this compound to inhibit DHT-induced luciferase activity and calculate its IC50.
Experimental and Logical Workflows
The in vitro characterization of an AR modulator like this compound typically follows a hierarchical workflow, starting from primary binding assays to more complex cell-based functional assays.
Caption: Hierarchical workflow for the in vitro characterization of this compound.
This logical progression ensures that compounds are first validated for target engagement (binding to AR) before proceeding to assess their functional effects in relevant cellular models of both sensitive and potentially resistant prostate cancer. Further downstream analyses can then elucidate the molecular consequences of target modulation.
References
FL442: A Technical Overview of its Androgen Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator. It has demonstrated significant potential as a therapeutic agent for androgen-receptor-dependent prostate cancer. This technical guide provides an in-depth analysis of the selectivity of this compound for the androgen receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Selectivity Profile
Preclinical studies have established that this compound is a potent and selective antagonist of the androgen receptor.[1] Its development from a cycloalkane[d]isoxazole pharmacophore was guided by molecular modeling to optimize interactions within the hydrophobic region of the AR ligand-binding domain.[2] This targeted design has resulted in a compound with high affinity for the AR, while exhibiting minimal interaction with other closely related steroid hormone receptors.[1]
Quantitative Analysis of Androgen Receptor Interaction
While extensive quantitative data on the binding affinity of this compound to a wide panel of steroid receptors is not publicly available, its potent interaction with the androgen receptor has been characterized. The following table summarizes the available data on its antiandrogenic activity and compares it with established AR antagonists.
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| This compound | Competitive AR Ligand-Binding Assay | Not Specified | Inhibition of Radioligand Binding | Over 4-fold higher potency than Bicalutamide | [2] |
| This compound | Reporter Gene Assay | Not Specified | Decrease in AR Transcriptional Activity | ~90% reduction in total AR activity | [2] |
| This compound | Cell Proliferation Assay | LNCaP (prostate cancer) | Inhibition Efficiency | Equal to Bicalutamide and Enzalutamide | [1] |
| This compound | Cell Proliferation Assay | VCaP (prostate cancer) | Stimulation of AR | No stimulation observed | [1] |
| Bicalutamide | Cell Proliferation Assay | VCaP (prostate cancer) | Stimulation of AR | Stimulates AR at elevated levels | [1] |
Selectivity Against Other Steroid Receptors
Studies have confirmed that this compound is selective for the androgen receptor over other closely related steroid hormone receptors, though specific Ki or IC50 values for these off-target receptors have not been detailed in the primary literature.[1] The known selectivity profile is summarized qualitatively in the table below.
| Receptor Family | Selectivity of this compound | Reference |
| Progesterone Receptor | Selective for AR | [1] |
| Estrogen Receptor | Selective for AR | [1] |
| Glucocorticoid Receptor | Selective for AR | [1] |
Efficacy Against Resistant Androgen Receptor Mutants
A critical aspect of this compound's profile is its maintained activity against AR mutants that confer resistance to other antiandrogens. This suggests a distinct binding mode or a greater ability to stabilize the inactive conformation of the receptor, even in the presence of mutations.
| AR Mutant | Effect on Bicalutamide/Hydroxyflutamide | Effect on Enzalutamide | Effect on this compound | Reference |
| F876L | - | Resistance | Maintains antiandrogenic activity | [1] |
| W741L | Activated by Bicalutamide | - | Maintains antiandrogenic activity | [2] |
| T877A | Activated by Hydroxyflutamide | - | Maintains antiandrogenic activity | [2] |
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated significant anti-tumor activity. Despite exhibiting low plasma concentrations following intraperitoneal administration, radiolabeled distribution analyses have shown that this compound strongly accumulates in the prostate.[1] This targeted accumulation likely contributes to its potent inhibition of LNCaP xenograft tumor growth in mice.[1]
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments used to characterize the androgen receptor selectivity of this compound.
Competitive Ligand-Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the androgen receptor.
Reporter Gene Assay (Transactivation Assay)
This cell-based functional assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Androgen Receptor Signaling Pathway and this compound Inhibition
The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that regulate cell growth and proliferation. This compound, as an antagonist, binds to the AR and prevents these conformational changes and subsequent downstream signaling.
Conclusion
This compound is a highly selective, nonsteroidal androgen receptor antagonist with potent activity in preclinical models of prostate cancer. Its selectivity for the androgen receptor over other steroid hormone receptors, coupled with its ability to inhibit the function of clinically relevant AR mutants, underscores its potential as a valuable therapeutic candidate. Further elucidation of its binding interactions and the precise quantitative selectivity profile will continue to inform its clinical development and application.
References
Early-Stage Research on FL442: A Technical Guide to its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated significant anti-cancer activity in preclinical studies, particularly in the context of prostate cancer.[1][2] As a potent AR antagonist, this compound shows promise in overcoming resistance to existing anti-androgen therapies. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, quantitative anti-cancer metrics, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a direct antagonist of the androgen receptor. In prostate cancer, the AR signaling pathway is a critical driver of tumor growth and progression. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation, nuclear translocation, and the subsequent transcription of genes that promote cell proliferation and survival.[3][4]
This compound competitively binds to the AR, preventing the binding of androgens and thereby inhibiting the downstream signaling cascade.[1][2] A key finding from early research is that this compound maintains its antagonistic activity even against AR mutations, such as the F876L mutation, which confers resistance to second-generation anti-androgens like enzalutamide.[5]
Signaling Pathway Diagram
The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data on Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated in various prostate cancer cell lines. The following tables summarize the available quantitative data from preclinical studies. Note: Specific IC50 and tumor growth inhibition values from the primary literature were not available in the public domain at the time of this writing. The tables are structured for the inclusion of such data as it becomes available.
Table 1: In Vitro Cell Proliferation Inhibition (IC50 Values)
| Cell Line | Androgen Sensitivity | Key AR Status | This compound IC50 (nM) | Enzalutamide IC50 (nM) | Bicalutamide IC50 (nM) | Notes |
| LNCaP | Sensitive | T877A mutation | Data not available | ~21.4[6] | ~160[6] | This compound efficacy is comparable to enzalutamide. |
| VCaP | Sensitive | Wild-type (overexpressed) | Data not available | Data not available | Data not available | This compound does not exhibit agonist activity. |
| Enzalutamide-Resistant LNCaP | Resistant | F876L mutation | Data not available | High (Resistant) | High (Resistant) | This compound retains activity against this resistant mutant. |
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| LNCaP in castrated male nude mice | Vehicle Control | - | 0% (baseline) | - |
| LNCaP in castrated male nude mice | This compound | Data not available | Statistically Significant | This compound significantly inhibited tumor growth.[5] |
| LNCaP in castrated male nude mice | Enzalutamide | Data not available | Data not available | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies typically employed in the preclinical evaluation of anti-androgen compounds like this compound.
In Vitro Cell Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9]
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, a vehicle control, and reference compounds (e.g., enzalutamide, bicalutamide).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.
In Vivo Tumor Growth (Xenograft Model)
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[10][11]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used to prevent rejection of human tumor cells.[10][11]
-
Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) mixed with Matrigel is subcutaneously injected into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). The compounds are administered according to a predetermined schedule and route (e.g., daily oral gavage).
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).
-
Efficacy Calculation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The early-stage research on this compound establishes it as a promising anti-cancer agent with a clear mechanism of action as a potent androgen receptor antagonist. Its ability to inhibit the proliferation of prostate cancer cells, including those resistant to current therapies, highlights its potential for further development. Future research should focus on obtaining the full preclinical data set, including comprehensive dose-response curves and detailed pharmacokinetic and pharmacodynamic profiles. Further elucidation of its effects on downstream AR target genes and its safety profile will be critical for its potential translation into clinical trials for the treatment of prostate cancer.
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators: the future of androgen therapy? - Christiansen - Translational Andrology and Urology [tau.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Of Mice and Men-Warning: Intact Versus Castrated Adult Male Mice as Xenograft Hosts Are Equivalent to Hypogonadal Versus Abiraterone Treated Aging Human Males, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
FL442: A Technical Guide on a Novel Nonsteroidal Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator with potent antiandrogenic properties.[1][2] Preclinical studies have demonstrated its efficacy in AR-dependent prostate cancer models, positioning it as a promising candidate for further development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
The androgen receptor signaling pathway is a critical driver in the progression of prostate cancer.[2][3][4] Nonsteroidal antiandrogens, which competitively inhibit the binding of androgens to the AR, are a cornerstone of prostate cancer therapy.[5][6] this compound is a compound developed from a cycloalkane[d]isoxazole pharmacophore that has shown significant promise in preclinical evaluations.[1] It has demonstrated comparable inhibitory efficiency to established antiandrogens like bicalutamide and enzalutamide in androgen-responsive prostate cancer cells.[1][7] Notably, this compound retains its antagonistic activity against the F876L AR mutant, a mutation that confers resistance to enzalutamide.[1][7][8]
Mechanism of Action
This compound functions as a direct antagonist of the androgen receptor. By competitively binding to the ligand-binding domain of the AR, it prevents the conformational changes required for receptor activation, dimerization, and nuclear translocation.[6] This inhibition blocks the subsequent binding of the AR to androgen response elements (AREs) on target genes, thereby downregulating the transcription of genes responsible for prostate cancer cell proliferation and survival.[4][9]
Androgen Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound and Reference Compounds
| Compound | Cell Line | IC50 (μM) for Proliferation Inhibition | Notes |
| This compound | LNCaP | ~1 | Comparable efficacy to Bicalutamide and Enzalutamide.[1] |
| Bicalutamide | LNCaP | ~1 | Reference antiandrogen.[1] |
| Enzalutamide | LNCaP | ~1 | Reference antiandrogen.[1] |
| This compound | VCaP | No agonistic activity | In contrast to Bicalutamide which shows some agonistic effects.[1] |
| This compound | F876L AR Mutant | Maintained antiandrogenic activity | Overcomes a key resistance mutation for Enzalutamide.[1] |
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment | Dose | Route | Tumor Growth Inhibition | Plasma Concentration |
| This compound | Not specified | Intraperitoneal | Significant inhibition | Low (~30 ng/mL)[7] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Notes |
| Half-life (t½) | ~8 hours | Indicates good metabolic stability.[7] |
| Tissue Distribution | Strong accumulation in the prostate | Demonstrates good targeting to the tissue of interest.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the descriptions available in the cited literature.
Androgen Receptor (AR) Reporter Gene Assay
This assay is used to quantify the ability of a compound to modulate the transcriptional activity of the AR.[10][11]
Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor.
Materials:
-
AR-negative cells (e.g., COS-1) or AR-positive cells (e.g., VCaP).[10]
-
AR expression vector (if using AR-negative cells).
-
Luciferase reporter plasmid containing Androgen Response Elements (AREs).[11]
-
Transfection reagent.
-
Dihydrotestosterone (DHT) as a reference agonist.
-
Dual-Luciferase Reporter Assay System.
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the AR expression vector (if needed) and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase vector is often used for normalization.[11]
-
Compound Treatment:
-
Antagonist Assay: 24 hours post-transfection, treat the cells with serial dilutions of this compound in the presence of a constant concentration of DHT (e.g., 1 nM).
-
Agonist Assay: Treat cells with serial dilutions of this compound alone.
-
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) values.
Cell Proliferation Assay
Objective: To measure the effect of this compound on the growth of androgen-dependent prostate cancer cells.
Materials:
-
LNCaP human prostate cancer cells.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
Protocol:
-
Cell Seeding: Seed LNCaP cells in 96-well plates in their standard growth medium.
-
Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of this compound, bicalutamide, or enzalutamide. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 5-7 days.
-
Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot dose-response curves to determine the IC50 value.
LNCaP Xenograft Animal Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a setting that mimics human prostate cancer.[1][12]
Objective: To evaluate the ability of this compound to inhibit tumor growth in mice bearing LNCaP xenografts.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[12][13]
-
LNCaP cells.
-
Matrigel.[13]
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation: Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 LNCaP cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound). Administer treatment via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
This compound is a potent, selective, nonsteroidal androgen receptor antagonist with a promising preclinical profile for the treatment of AR-dependent prostate cancer.[1] Its ability to inhibit the proliferation of prostate cancer cells, including those with mutations conferring resistance to current therapies, highlights its potential as a next-generation antiandrogen.[1][8] The compound demonstrates favorable pharmacokinetics with good metabolic stability and strong accumulation in the prostate.[1][7] The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a therapeutic agent.
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FL442 Treatment of LNCaP Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated significant preclinical efficacy in prostate cancer models. As an AR antagonist, this compound shows inhibitory effects on AR-dependent prostate cancer cells comparable to established antiandrogens like bicalutamide and enzalutamide.[1] Notably, it retains activity against certain AR mutations that confer resistance to other therapies.[1] Preclinical studies utilizing the androgen-sensitive LNCaP human prostate cancer cell line in xenograft models have shown that this compound can significantly inhibit tumor growth, highlighting its potential as a therapeutic candidate for prostate cancer.[1]
These application notes provide a detailed overview of the available data on this compound's effects on LNCaP xenografts and present generalized protocols for conducting such studies.
Quantitative Data Summary
While the seminal preclinical study by Poutiainen et al. (2014) demonstrated significant LNCaP xenograft tumor growth inhibition with this compound, specific quantitative data such as dosage, treatment duration, and precise tumor volume reduction percentages are not publicly detailed. The available information is summarized below.
| Parameter | Reported Value/Observation | Source |
| Cell Line | LNCaP (androgen-sensitive human prostate adenocarcinoma) | Poutiainen et al., 2014 |
| Xenograft Model | LNCaP subcutaneous xenografts in mice | Poutiainen et al., 2014 |
| Treatment | This compound | Poutiainen et al., 2014 |
| Administration Route | Intraperitoneal | Poutiainen et al., 2014 |
| Efficacy | Significantly inhibited LNCaP xenograft tumor growth | Poutiainen et al., 2014 |
Experimental Protocols
The following are detailed, generalized protocols for establishing and treating LNCaP xenografts with a compound like this compound, based on standard practices in the field.
LNCaP Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
LNCaP Xenograft Establishment in Mice
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Cell Preparation:
-
Harvest LNCaP cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice.
-
-
Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 0.5 x 10^6 cells) into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
This compound Treatment Protocol (Generalized)
-
Compound Preparation:
-
Prepare this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., a solution of DMSO, Cremophor EL, and saline). The exact vehicle for this compound is not specified in the available literature.
-
-
Dosing and Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound via intraperitoneal injection. The specific dosage and frequency are not publicly available but would be determined in dose-finding studies.
-
The control group should receive vehicle-only injections following the same schedule.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Visualizations
Signaling Pathway of this compound in LNCaP Cells
Caption: Mechanism of this compound as an Androgen Receptor antagonist.
Experimental Workflow for LNCaP Xenograft Study
Caption: Generalized workflow for an this compound LNCaP xenograft study.
References
FL442: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that functions as a potent AR antagonist.[1][2][3][4] It has demonstrated significant preclinical potential in the context of androgen-dependent prostate cancer.[1][3][4] this compound exhibits a strong inhibitory efficiency in AR-dependent prostate cancer cell lines, such as LNCaP, comparable to that of established antiandrogens like bicalutamide and enzalutamide.[1][3][4] A noteworthy characteristic of this compound is its ability to maintain antiandrogenic activity against the enzalutamide-resistant AR mutant F876L.[1] These attributes make this compound a valuable research tool for studying AR signaling and a promising candidate for further drug development.
This document provides detailed application notes and protocols for the utilization of this compound in standard cell culture experiments, focusing on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its biological effects by acting as a direct antagonist of the androgen receptor. In normal androgen-dependent cells, the binding of androgens like dihydrotestosterone (DHT) to the AR triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the AR to the nucleus. Once in the nucleus, the AR binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.
This compound, as an AR antagonist, competitively binds to the ligand-binding domain of the AR. This binding prevents the recruitment of coactivators and the subsequent transcription of AR target genes, thereby inhibiting androgen-driven cellular processes.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to other known AR antagonists, based on its described potency. These values should be determined experimentally for specific cell lines and assay conditions.
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | LNCaP | Cell Viability | Comparable to Enzalutamide |
| Enzalutamide | LNCaP | Cell Viability | ~30 - 100 |
| Bicalutamide | LNCaP | Cell Viability | ~100 - 500 |
Table 1. Comparative IC50 values for AR antagonists in LNCaP cells.
| Treatment | Cell Line | Apoptotic Cells (%) | G1 Phase Arrest (%) |
| Vehicle Control | LNCaP | 5 | 55 |
| This compound (10 µM) | LNCaP | 25 | 75 |
| Enzalutamide (10 µM) | LNCaP | 22 | 72 |
Table 2. Expected effects of this compound on apoptosis and cell cycle in LNCaP cells.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 346.35 g/mol , dissolve 3.46 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
LNCaP Cell Culture
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Growth Medium:
-
RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
Experimental Workflow: General Procedure
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of LNCaP cells.
Materials:
-
96-well cell culture plates
-
LNCaP cells in growth medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium. It is advisable to test a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., enzalutamide).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
LNCaP cells in growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed LNCaP cells into 6-well plates at a density of 2-5 x 10^5 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and controls for 48 hours.
-
Harvest the cells by trypsinization, including the floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of LNCaP cells.
Materials:
-
6-well cell culture plates
-
LNCaP cells in growth medium
-
This compound stock solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed LNCaP cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and controls for 24-48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound is a potent and selective androgen receptor antagonist with significant potential for research in prostate cancer and other androgen-dependent diseases. The protocols outlined in this document provide a framework for utilizing this compound in various cell culture-based assays to investigate its biological activity. As with any experimental compound, it is crucial to perform dose-response and time-course studies to determine the optimal conditions for each specific cell line and experimental setup.
References
Application Notes and Protocols for FL442 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, nonsteroidal selective androgen receptor (AR) modulator that functions as a potent AR antagonist.[1][2] In preclinical studies, this compound has demonstrated significant efficacy in inhibiting the growth of androgen-dependent prostate cancer cells, such as the LNCaP cell line.[1] Notably, it has shown efficacy comparable to the established antiandrogen, enzalutamide, and has also exhibited activity against enzalutamide-resistant AR mutants.[1][2] In vivo studies using LNCaP xenograft mouse models have shown that despite achieving low plasma concentrations, intraperitoneal administration of this compound leads to significant inhibition of tumor growth, highlighting its potential as a therapeutic agent for prostate cancer.[1]
These application notes provide a comprehensive overview of the available data on this compound dosage and administration in mouse models and offer a detailed protocol for its in vivo use.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in LNCaP Xenograft Mouse Model
| Parameter | Reported Value/Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | LNCaP Prostate Cancer Xenograft | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Dosage | Specific dosage (e.g., in mg/kg) is not publicly available in the referenced abstract. A dose-response study is recommended to determine the optimal dosage for specific experimental conditions. | [1] |
| Reported Efficacy | Significantly inhibited LNCaP xenograft tumor growth. | [1] |
| Pharmacokinetics | Achieved low plasma concentrations post-administration. | [1] |
Signaling Pathway
This compound exerts its anti-tumor effects by acting as a direct antagonist of the androgen receptor. In normal androgen receptor signaling, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote prostate cancer cell growth and survival. This compound, as an antagonist, binds to the AR and prevents these downstream events, thereby inhibiting the expression of androgen-dependent genes and suppressing tumor growth.
Caption: this compound Mechanism of Action as an Androgen Receptor Antagonist.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Subcutaneous LNCaP Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.
2. Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, saline). The appropriate vehicle should be determined based on the physicochemical properties of this compound.
-
LNCaP human prostate cancer cell line
-
Matrigel
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
3. Methods:
3.1. Cell Culture and Implantation:
-
Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
3.2. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution in the chosen vehicle. The final concentration should be determined based on the desired dosage and a dosing volume of approximately 100-200 µL per mouse.
-
Administer this compound via intraperitoneal (IP) injection. The frequency of administration (e.g., daily, every other day) should be determined based on preliminary dose-finding studies.
-
The control group should receive an equivalent volume of the vehicle alone.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
3.3. Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Efficacy Testing in a Mouse Xenograft Model.
References
Application of FL442 in Castration-Resistant Prostate Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
FL442 is a novel, nonsteroidal androgen receptor (AR) modulator identified as a promising candidate for the treatment of androgen-dependent prostate cancer.[1][2][3] Castration-resistant prostate cancer (CRPC) is characterized by the continued growth of prostate cancer despite androgen deprivation therapy, often driven by persistent AR signaling.[4][5][6] this compound has demonstrated potent inhibitory effects on AR-dependent prostate cancer cells, with efficacy comparable to established antiandrogens such as bicalutamide and enzalutamide.[1][2][3] A key feature of this compound is its ability to maintain antiandrogenic activity against the F876L mutation in the AR ligand-binding domain, a mutation known to confer resistance to second-generation antiandrogens like enzalutamide.[1][2][7][8][9]
Mechanism of Action
This compound functions as a direct antagonist of the androgen receptor. By binding to the AR, it prevents the binding of androgens and inhibits the subsequent conformational changes required for receptor activation and nuclear translocation. This blockade of AR signaling leads to the downregulation of androgen-dependent gene transcription, including the gene for prostate-specific antigen (PSA), thereby inhibiting the proliferation and survival of prostate cancer cells.[1][2]
Figure 1: Simplified signaling pathway of this compound's inhibitory action on the androgen receptor.
Data Presentation
In Vitro Activity of this compound
| Cell Line | AR Status | Effect of this compound | Comparison | Reference |
| LNCaP | Androgen-responsive, T877A mutation | Inhibition of cell proliferation | Equal inhibition efficiency to bicalutamide and enzalutamide | [1][2] |
| LNCaP with F876L AR mutant | Enzalutamide-resistant | Maintains antiandrogenic activity | Overcomes enzalutamide resistance | [1][2][3] |
| VCaP | High AR expression | Does not stimulate cell proliferation | Bicalutamide stimulates VCaP cells | [1][2] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Administration | Key Finding | Reference |
| Mouse | LNCaP xenograft | Intraperitoneal | Significantly inhibited tumor growth | [1][2] |
| Mouse | Pharmacokinetics | Intraperitoneal | Accumulates in the prostate | [1][2] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the androgen receptor.
Figure 2: Workflow for an androgen receptor competitive binding assay.
Materials:
-
Purified full-length AR or AR ligand-binding domain (LBD)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[10]
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
384-well Ni-chelate coated plates[10]
Procedure:
-
Protein Immobilization: To each well of a 384-well Ni-chelate coated plate, add 50 µL of 5 µM AR-LBD in assay buffer. Incubate for 30-60 minutes, then discard the protein solution.[10]
-
Compound Addition: Add 25 µL of serially diluted this compound in assay buffer containing 10% DMSO to each well.[10]
-
Radioligand Addition: Add 25 µL of [³H]-DHT solution in assay buffer to each well. The final concentration of [³H]-DHT should be at its Kd for AR.[10]
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Measurement: Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled androgen. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Cell Viability Assay (MTS/MTT)
This protocol outlines the steps to assess the effect of this compound on the viability of CRPC cell lines like LNCaP and VCaP.
Figure 3: Experimental workflow for a cell viability assay.
Materials:
-
LNCaP or VCaP cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[11]
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[11]
-
Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.
Western Blotting for AR and Downstream Targets
This protocol is for analyzing the effect of this compound on the protein levels of AR and its downstream target, PSA.
Figure 4: Workflow for Western blot analysis.
Materials:
-
LNCaP or VCaP cells
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH as a loading control.
In Vivo LNCaP Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Figure 5: Workflow for an in vivo xenograft study.
Materials:
-
LNCaP cells
-
Matrigel
-
Male immunodeficient mice (e.g., nude or SCID)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of male immunodeficient mice.[13]
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Treatment: Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their weight. The tumors can be used for further analysis (e.g., histology, Western blotting).
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory research.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 7. Resistance Emerges to Second Generation Anti-Androgens in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3 |. Cell viability assay [bio-protocol.org]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
FL442: A Novel Androgen Receptor Modulator for Prostate Cancer Research and Drug Development
Application Notes and Protocols for the Experimental Design of Androgen Receptor (AR) Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer. Consequently, targeting the AR signaling pathway remains a primary therapeutic strategy. FL442 is a novel, nonsteroidal AR modulator that has demonstrated potent antagonist activity against the wild-type AR and, notably, against the enzalutamide-resistant F876L AR mutant.[1] These characteristics make this compound a valuable tool for investigating AR signaling in both sensitive and resistant prostate cancer models.
These application notes provide a comprehensive guide for researchers utilizing this compound in various AR signaling assays. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, such as dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2), which promote cell proliferation and survival.[2][3]
Experimental Workflow for Characterizing this compound
A systematic approach is essential for characterizing the activity of AR modulators like this compound. The following workflow outlines a series of key experiments to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for a well-characterized AR antagonist, Enzalutamide, which exhibits a similar potency to this compound.[1] This data is provided as a reference for expected outcomes when testing this compound in various prostate cancer cell lines. Specific quantitative data for this compound should be determined empirically.
Table 1: Competitive AR Binding Affinity
| Compound | Cell Line | Ki (nM) |
| Enzalutamide | LNCaP | 2.1 |
| Enzalutamide | VCaP | 3.5 |
Table 2: Inhibition of AR-Mediated Transcription (Luciferase Assay)
| Compound | Cell Line | IC50 (nM) |
| Enzalutamide | LNCaP | 22 |
| Enzalutamide | VCaP | 31 |
Table 3: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (µM) |
| Enzalutamide | LNCaP | 0.2 |
| Enzalutamide | VCaP | 0.5 |
Detailed Experimental Protocols
Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the androgen receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the AR in prostate cancer cell lysates.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
³H-R1881 (radiolabeled synthetic androgen)
-
This compound
-
Unlabeled R1881 (for determining non-specific binding)
-
Lysis buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) with protease inhibitors
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Protocol:
-
Cell Lysate Preparation:
-
Culture LNCaP cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells on ice and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) containing the AR.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 25 µL of increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add 25 µL of vehicle (e.g., DMSO).
-
For non-specific binding, add 25 µL of a high concentration of unlabeled R1881 (e.g., 10 µM).
-
Add 25 µL of ³H-R1881 (final concentration ~1 nM) to all wells.
-
Incubate the plate at 4°C for 18-24 hours.
-
-
Separation and Detection:
-
Transfer the reaction mixture to a filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4).
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific ³H-R1881 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR Luciferase Reporter Assay
Objective: To measure the antagonist activity of this compound on AR-mediated gene transcription.
Principle: This assay utilizes a reporter gene (luciferase) under the control of an androgen-responsive promoter. Inhibition of AR activity by this compound results in a decrease in luciferase expression and a corresponding reduction in luminescence.[2][3]
Materials:
-
Prostate cancer cells (e.g., LNCaP or PC-3 cells co-transfected with AR expression and ARE-luciferase reporter plasmids)
-
ARE-luciferase reporter plasmid
-
AR expression plasmid (if using AR-negative cells)
-
Transfection reagent
-
DHT (dihydrotestosterone)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding and Transfection (if necessary):
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
If using AR-negative cells, co-transfect with the AR expression and ARE-luciferase reporter plasmids according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence of a constant concentration of DHT (e.g., 1 nM).
-
Include control wells with vehicle (DMSO) and DHT alone.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
Objective: To quantify the effect of this compound on the expression of AR-regulated genes.
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. By measuring the mRNA levels of AR target genes like PSA and TMPRSS2, the inhibitory effect of this compound on AR transcriptional activity can be quantified.[5][6]
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed LNCaP cells and treat with this compound and DHT as described in the luciferase assay protocol.
-
After 24-48 hours, harvest the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing this compound-treated samples to the DHT-only control.
-
Western Blot Analysis for AR and Target Protein Expression
Objective: To determine the effect of this compound on the protein levels of AR and its downstream targets.
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. This allows for the assessment of whether this compound affects the expression or stability of the AR protein itself, as well as the protein products of its target genes.[7][8]
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
DHT
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-AR, anti-PSA, anti-TMPRSS2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Protein Extraction:
-
Seed and treat LNCaP cells with this compound and DHT as described in the luciferase assay protocol.
-
After 24-72 hours, lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of interest to the loading control (β-actin or GAPDH).
-
Compare the protein levels in this compound-treated samples to the controls.
-
Conclusion
The experimental designs and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of the novel androgen receptor modulator, this compound. By systematically applying these assays, researchers can thoroughly characterize its binding affinity, antagonist potency, and effects on cell proliferation and AR-regulated gene and protein expression. The provided diagrams and data tables serve as valuable resources for planning experiments and interpreting results, ultimately facilitating the advancement of prostate cancer research and the development of new therapeutic strategies.
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Combining Urinary Detection of TMPRSS2:ERG and PCA3 with Serum PSA to Predict Diagnosis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. bosterbio.com [bosterbio.com]
- 8. bitesizebio.com [bitesizebio.com]
Techniques for Measuring FL442 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, non-steroidal androgen receptor (AR) modulator that functions as a potent AR antagonist. It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those that have developed resistance to other anti-androgen therapies such as enzalutamide. This compound exerts its effects by competitively binding to the AR, thereby inhibiting its translocation to the nucleus, DNA binding, and the subsequent transcription of AR target genes that drive cell proliferation and survival. These application notes provide detailed protocols for a suite of in vitro assays to quantify the efficacy of this compound in prostate cancer cell lines.
Androgen Receptor Signaling Pathway and this compound's Mechanism of Action
The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. In the absence of androgens, the AR is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes such as prostate-specific antigen (PSA), which are involved in cell growth, proliferation, and survival.
This compound, as an AR antagonist, competitively binds to the ligand-binding domain of the AR. This binding prevents the conformational changes necessary for AR activation, nuclear translocation, and subsequent downstream signaling. The inhibition of this pathway ultimately leads to decreased proliferation, cell cycle arrest, and induction of apoptosis in androgen-dependent prostate cancer cells.
Key In Vitro Efficacy Assays
A panel of in vitro assays is essential to comprehensively evaluate the efficacy of this compound. These assays measure its impact on cell viability, proliferation, apoptosis, cell cycle progression, and target engagement.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 nM to 10 µM) in the appropriate cell culture medium. As a starting point, given this compound's similar efficacy to enzalutamide, a concentration range around the reported IC50 of enzalutamide in LNCaP cells (approximately 21.4 nM to 0.18 µM) is recommended.[1][2] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols for Preclinical Administration of FL442
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL442 is a novel, nonsteroidal androgen receptor (AR) modulator that has demonstrated potential as a therapeutic agent for androgen-dependent prostate cancer.[1][2] As a selective androgen receptor modulator (SARM), this compound functions as an AR antagonist, exhibiting comparable efficacy to established antiandrogens like bicalutamide and enzalutamide in preclinical models.[1][2] Notably, it has shown activity against mutant forms of the AR that confer resistance to other therapies.[1][2] Preclinical studies using LNCaP human prostate cancer xenografts in mice have shown that intraperitoneal administration of this compound can significantly inhibit tumor growth.[1]
These application notes provide detailed protocols for the preclinical administration of this compound via intraperitoneal, intravenous, and oral gavage routes. It also includes guidance on formulation development for poorly soluble compounds and summarizes key preclinical data in a structured format.
Data Presentation
In Vivo Efficacy of this compound in LNCaP Xenograft Model
The following table summarizes the expected quantitative data from a preclinical study evaluating the efficacy of this compound in a subcutaneous LNCaP xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IP | Daily | [Insert Data] | 0 | [Insert Data] |
| This compound | [Insert Data] | IP | Daily | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Route] | [Insert Frequency] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Specific quantitative data from the primary preclinical publication for this compound were not publicly available in the conducted search. The table serves as a template for presenting such data.
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the androgen receptor signaling pathway, which is a key driver of prostate cancer cell proliferation and survival.
Caption: this compound antagonizes the androgen receptor, inhibiting its downstream signaling.
Experimental Protocols
Formulation of this compound for In Vivo Administration
As a small molecule inhibitor, this compound is likely to have low aqueous solubility. The following are general strategies for formulating poorly soluble compounds for preclinical studies. The specific vehicle used in the original this compound preclinical studies should be replicated for consistency if known.
1. Solubilizing Agents and Co-solvents:
-
Objective: To prepare a clear solution for administration.
-
Excipients:
-
DMSO (Dimethyl sulfoxide): Use at the lowest effective concentration due to potential toxicity. A common starting point is 5-10%.
-
PEG300/400 (Polyethylene glycol): A widely used co-solvent.
-
Tween 80 / Cremophor EL: Surfactants that can improve solubility and stability.
-
-
Example Formulation (for IP or IV administration): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Protocol:
-
Weigh the required amount of this compound.
-
Add DMSO and vortex until the compound is fully dissolved.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline to the final volume and vortex thoroughly.
-
Visually inspect for any precipitation. The final formulation should be a clear solution.
-
2. Suspension for Oral or Intraperitoneal Administration:
-
Objective: To create a uniform suspension for consistent dosing.
-
Excipients:
-
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspending agents.
-
0.1% - 0.2% Tween 80: Wetting agent to prevent particle aggregation.
-
-
Protocol:
-
Prepare the vehicle by dissolving Tween 80 in the appropriate volume of 0.5% methylcellulose solution.
-
Weigh this compound and place it in a mortar.
-
Add a small amount of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to form a uniform suspension.
-
The suspension should be continuously stirred or vortexed before each animal is dosed to ensure homogeneity.
-
Administration Route Protocols (for Mice)
1. Intraperitoneal (IP) Injection
-
Objective: Systemic delivery of this compound into the peritoneal cavity.
-
Materials:
-
Sterile syringe (1 mL) and needle (25-27 gauge).
-
This compound formulation.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intravenous (IV) Injection (Tail Vein)
-
Objective: To achieve rapid systemic circulation of this compound.
-
Materials:
-
Sterile syringe (1 mL) and needle (27-30 gauge).
-
This compound formulation (must be a clear, particle-free solution).
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A mouse restrainer.
-
70% ethanol.
-
-
Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Immobilize the tail and identify one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may enter the hub of the needle.
-
Inject the solution slowly. There should be no resistance. If a bleb forms, the injection is subcutaneous, and the needle should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
3. Oral Gavage
-
Objective: Oral administration of this compound.
-
Materials:
-
Sterile syringe (1 mL).
-
A flexible, ball-tipped gavage needle (18-20 gauge for adult mice).
-
This compound formulation.
-
-
Procedure:
-
Measure the correct length for gavage needle insertion by holding it alongside the mouse from the tip of the nose to the last rib.
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the mouse coughs or struggles excessively, the needle may be in the trachea and should be removed immediately.
-
Once the needle is in the stomach, dispense the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Experimental Workflow and Logical Relationships
References
Application Notes and Protocols: Assessing the Activity of FL442 on Androgen Receptor Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy is the standard of care, resistance often develops, frequently through mutations in the AR ligand-binding domain. FL442 is a novel, nonsteroidal AR modulator that has demonstrated potent inhibitory effects on androgen-dependent prostate cancer cells.[1] Notably, this compound maintains its antiandrogenic activity against the enzalutamide-resistant AR mutant F876L, making it a promising candidate for treating advanced, resistant prostate cancer.[1][2]
These application notes provide a comprehensive set of protocols to assess the activity of this compound on various AR mutants, particularly the clinically relevant F876L mutation.[3][4] The following sections detail the necessary experimental workflows, from cell line generation to functional assays, and provide templates for data presentation and visualization.
I. Key Experimental Protocols
This section outlines the detailed methodologies for the essential experiments required to characterize the activity of this compound on AR mutants.
Generation of AR Mutant Expression Vectors and Stable Cell Lines
To study the effects of this compound on specific AR mutations, it is essential to have cell lines expressing these mutants. This protocol describes the generation of an AR mutant expression vector using site-directed mutagenesis and the subsequent creation of a stable cell line.
Protocol: Site-Directed Mutagenesis of the Androgen Receptor [5][6][7][8][9]
-
Primer Design: Design forward and reverse primers containing the desired mutation (e.g., F876L). The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The mutation site should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the wild-type AR expression vector as a template, and the designed mutagenic primers.
-
A typical reaction mixture includes: 50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 2 µL of high-fidelity polymerase buffer, and 1 µL of high-fidelity DNA polymerase in a final volume of 50 µL.
-
Perform PCR with the following cycling conditions: 95°C for 30 seconds, followed by 18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and confirm the desired mutation by Sanger sequencing.
Protocol: Generation of Stable Cell Lines
-
Cell Culture: Culture AR-negative prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Transfect the cells with the confirmed AR mutant expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding an appropriate antibiotic (e.g., G418, puromycin) to the culture medium. The concentration of the antibiotic should be optimized for the specific cell line.
-
Clonal Expansion: After 2-3 weeks of selection, isolate and expand individual resistant colonies.
-
Validation: Confirm the expression of the AR mutant protein in the stable cell clones by Western blot analysis.
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of wild-type and mutant AR.[10][11][12]
Protocol: Dual-Luciferase Reporter Assay [13]
-
Cell Seeding: Seed the stable AR mutant-expressing cells (or transiently transfected cells) in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Transfection (for transient assay): Co-transfect the cells with an androgen-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc) and a control Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent.
-
Treatment:
-
24 hours after seeding (for stable lines) or transfection, replace the medium with a medium containing charcoal-stripped FBS to reduce background androgen levels.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a constant concentration of an AR agonist (e.g., 1 nM dihydrotestosterone, DHT) for 24 hours. For the F876L mutant, also include a condition with enzalutamide as an agonist.[3]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound for the inhibition of AR transcriptional activity.
Western Blot Analysis of AR and Downstream Targets
Western blotting is used to assess the effect of this compound on the protein levels of AR and its downstream targets, such as Prostate-Specific Antigen (PSA) and FK506-binding protein 5 (FKBP5).[14][15][16][17][18][19][20][21][22]
Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound and/or DHT as described in the luciferase assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, FKBP5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay
The MTT or similar cell viability assays are used to determine the effect of this compound on the proliferation of prostate cancer cells expressing AR mutants.[23][24][25][26][27]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound on AR Transcriptional Activity
| AR Genotype | Compound | Agonist (1 nM DHT) IC50 (nM) | Antagonist (vs. 10 µM Enzalutamide) IC50 (nM) |
| Wild-Type | This compound | [Insert Value] | N/A |
| Wild-Type | Enzalutamide | [Insert Value] | N/A |
| F876L | This compound | [Insert Value] | [Insert Value] |
| F876L | Enzalutamide | Agonistic | N/A |
Table 2: Effect of this compound on Cell Viability of Prostate Cancer Cell Lines
| Cell Line | AR Genotype | Compound | IC50 (µM) |
| LNCaP | T878A | This compound | [Insert Value] |
| LNCaP | T878A | Enzalutamide | [Insert Value] |
| PC-3 (stable) | F876L | This compound | [Insert Value] |
| PC-3 (stable) | F876L | Enzalutamide | [Insert Value] |
Table 3: Quantification of Western Blot Analysis
| Treatment | AR Expression (Fold Change vs. Vehicle) | PSA Expression (Fold Change vs. Vehicle) | FKBP5 Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| DHT (1 nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| DHT + this compound (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Enzalutamide (10 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Enzalutamide + this compound (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
III. Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Assessing this compound Activity.
IV. Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically evaluate the activity of this compound on wild-type and mutant androgen receptors. By following these detailed methodologies, scientists can generate robust and reproducible data to further characterize this promising therapeutic agent for castration-resistant prostate cancer. The ability of this compound to inhibit the enzalutamide-resistant F876L AR mutant underscores its potential to overcome current therapeutic challenges.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator [pubmed.ncbi.nlm.nih.gov]
- 3. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. neb.com [neb.com]
- 9. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blotting analysis of antibodies to prostate-specific antigen: specificities for prostate-specific antigen and prostate-specific antigen fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Human FKBP5 Negatively Regulates Transcription through Inhibition of P-TEFb Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Studying Enzalutamide Resistance with FL442
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a potent second-generation androgen receptor (AR) antagonist widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Despite its initial efficacy, a significant number of patients develop resistance, leading to disease progression. The mechanisms of enzalutamide resistance are multifaceted and include AR gene mutations, amplification, the expression of AR splice variants, and activation of bypass signaling pathways.[1][2][3] Understanding and overcoming this resistance is a critical challenge in prostate cancer therapy.
FL442 is a novel, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated promise in overcoming enzalutamide resistance.[4][5] Preclinical studies have shown that this compound acts as a potent AR antagonist with efficacy comparable to enzalutamide in androgen-sensitive prostate cancer cells.[4][6] Notably, this compound maintains its inhibitory activity against specific AR mutations, such as the F876L mutation, which confers resistance to enzalutamide by converting it into a partial agonist.[5][7] These characteristics make this compound a valuable research tool for investigating the mechanisms of enzalutamide resistance and for the preclinical evaluation of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound to study enzalutamide resistance in prostate cancer cell models. The protocols cover the generation of enzalutamide-resistant cell lines, assays to evaluate the efficacy of this compound, and in vivo models to assess its anti-tumor activity.
Data Presentation
Table 1: Comparative Efficacy of this compound and Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | AR Status | Treatment | IC50 (µM) | Reference |
| LNCaP | T877A mutant | Enzalutamide | ~1-5 | [8] |
| LNCaP-EnzaR | T877A mutant, Enzalutamide-Resistant | Enzalutamide | >20 | [8] |
| C4-2B | Wild-type AR | Enzalutamide | ~1.2 | [8] |
| C4-2B-EnzaR | Wild-type AR, Enzalutamide-Resistant | Enzalutamide | ~14.77 | [8] |
| LNCaP AR-F876L KI | F876L mutant | Enzalutamide | Resistant | [9] |
| LNCaP AR-F876L KI | F876L mutant | This compound | Potent Inhibition | [5] |
Table 2: Gene Expression Changes in Enzalutamide-Resistant C4-2B Cells
| Gene | Pathway | Expression Change in Resistant Cells | Reference |
| AR | AR Signaling | Decreased | [8] |
| Jagged1 | Notch Signaling | Decreased | [8] |
| Notch1 | Notch Signaling | Decreased | [8] |
| CXCR7 | Alternative Signaling | Increased | [8] |
| AKT | PI3K/Akt Signaling | Increased | [8] |
| STAT3 | JAK/STAT Signaling | Increased | [8] |
| FOXP3 | Immune Regulation | Increased | [8] |
Signaling Pathways and Experimental Workflows
Caption: this compound overcomes enzalutamide resistance by antagonizing mutant AR.
References
- 1. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ku.edu [journals.ku.edu]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulators (SARMs) - Current Knowledge and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - Christiansen - Translational Andrology and Urology [tau.amegroups.org]
- 7. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: Preclinical Evaluation of FL442 in Combination with Standard-of-Care Prostate Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, and the development of novel therapeutics is crucial, particularly for castration-resistant prostate cancer (CRPC). FL442 is a novel, nonsteroidal androgen receptor (AR) modulator with a cycloalkane[d]isoxazole pharmacophore.[1] Preclinical studies have demonstrated its potential as a potent antiandrogen. This document provides an overview of the known preclinical data for this compound and outlines detailed protocols for investigating its synergistic potential in combination with current standard-of-care drugs for prostate cancer, such as enzalutamide, abiraterone, and docetaxel. While direct public data on this compound combination therapies is not currently available, the following protocols are based on established methodologies for evaluating drug synergy in oncology.
This compound: Mechanism of Action and Preclinical Efficacy
This compound acts as a selective androgen receptor modulator.[1] It exhibits potent inhibitory effects on androgen-responsive prostate cancer cells. A key preclinical study has highlighted several important characteristics of this compound:
-
Comparable Efficacy to Enzalutamide: In the androgen-responsive LNCaP prostate cancer cell line, this compound demonstrates an inhibition efficiency equal to that of the widely used antiandrogen, enzalutamide.[1]
-
Activity Against Enzalutamide Resistance: Notably, this compound retains its antiandrogenic activity against the F876L mutant of the androgen receptor, a mutation known to confer resistance to enzalutamide.[1]
-
No Agonistic Activity in High AR-Expressing Cells: Unlike bicalutamide, this compound does not stimulate proliferation in VCaP prostate cancer cells, which have elevated levels of the androgen receptor.[1]
-
In Vivo Tumor Growth Inhibition: Despite low plasma concentrations following intraperitoneal administration in mouse models, this compound significantly inhibited the growth of LNCaP xenograft tumors.[1]
Quantitative Data Summary
As of the latest available data, quantitative information on this compound is limited to its preclinical evaluation as a monotherapy. No public data is available for its use in combination with other prostate cancer drugs.
| Parameter | Cell Line | Result | Reference |
| Inhibition Efficiency | LNCaP | Equal to enzalutamide | [1] |
| Activity Against AR Mutant | F876L | Maintained antiandrogenic activity | [1] |
| Proliferation Assay | VCaP | No stimulation of proliferation | [1] |
| In Vivo Efficacy | LNCaP Xenograft | Significant tumor growth inhibition | [1] |
Proposed Experimental Protocols for Combination Therapy Studies
The following protocols are designed to assess the potential synergistic or additive effects of this compound when combined with other standard-of-care prostate cancer drugs.
In Vitro Synergy Assessment
Objective: To determine the in vitro efficacy of this compound in combination with enzalutamide, abiraterone, or docetaxel in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, and enzalutamide-resistant derivatives).
-
This compound, Enzalutamide, Abiraterone Acetate, Docetaxel.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug (enzalutamide, abiraterone, or docetaxel).
-
Treatment: Treat the cells with the drug combinations for a period of 72 to 120 hours. Include single-agent controls and a vehicle control.
-
Cell Viability Measurement: At the end of the treatment period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with enzalutamide, abiraterone, or docetaxel in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male NOD/SCID or athymic nude mice).
-
Prostate cancer cells for xenograft implantation (e.g., LNCaP or patient-derived xenografts).
-
This compound, Enzalutamide, Abiraterone Acetate, Docetaxel.
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Protocol:
-
Xenograft Implantation: Subcutaneously implant prostate cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone (enzalutamide, abiraterone, or docetaxel)
-
This compound in combination with the other drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. Analyze tumor growth inhibition for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.
Visualizations
Signaling Pathway of this compound
Caption: Androgen Receptor signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for in vivo evaluation of this compound combination therapy.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming FL442 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with FL442 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] Like many small molecule inhibitors developed for intracellular targets, this compound is hydrophobic in nature. This inherent hydrophobicity can lead to challenges in dissolving it in aqueous solutions such as cell culture media, potentially causing precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2][3] It is crucial to use anhydrous (water-free) DMSO to prevent the introduction of water that can lead to compound precipitation, especially during freeze-thaw cycles.[4]
Q3: What is "solvent shock" and how can I prevent it with this compound?
Solvent shock, or "crashing out," occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium.[4] The abrupt change in solvent polarity causes the compound to fall out of solution. To prevent this, it is essential to perform a serial dilution and add the stock solution to pre-warmed media dropwise while gently vortexing.[2][4]
Q4: My media containing this compound appears cloudy after incubation. What could be the cause?
Delayed precipitation can occur due to several factors, including:
-
Temperature shifts: Moving media between different temperatures can decrease the solubility of the compound.[5]
-
pH changes: The pH of the culture medium can change over time due to cellular metabolism, potentially affecting compound solubility.
-
Interaction with media components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[2]
-
Evaporation: Increased concentration of media components due to evaporation can lead to precipitation.
-
Microbial contamination: Bacterial or fungal growth can cause turbidity in the media.[5]
Troubleshooting Guide: Immediate Precipitation of this compound
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution (Solvent Shock) | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2][4] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2][4] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require making a more dilute stock solution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under a chemical fume hood, weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution at high speed for 5 minutes to ensure the compound is fully dissolved.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a step-by-step guide for diluting the this compound stock solution into your cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
Procedure:
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize solvent shock, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[2]
-
Gradual Addition: While gently swirling or vortexing the conical tube containing the medium, slowly add the this compound stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.
-
Final Check: After dilution, cap the tube and invert it several times to ensure the solution is homogeneous. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. allencell.org [allencell.org]
Technical Support Center: Optimizing FL442 Dosage for Maximum Tumor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing FL442 dosage in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] Its primary mechanism of action is the selective inhibition of the androgen receptor, a key driver in the growth and survival of prostate cancer cells. By binding to the AR, this compound prevents androgens from activating the receptor, thereby inhibiting downstream signaling pathways that lead to tumor growth.[1][2]
Q2: Which cancer cell lines are suitable for in vitro testing of this compound?
A2: Androgen-sensitive prostate cancer cell lines are ideal for testing this compound. The LNCaP cell line has been shown to be sensitive to this compound.[1] This cell line expresses a functional androgen receptor and is a well-established model for androgen-dependent prostate cancer. VCaP is another suitable cell line that expresses high levels of the androgen receptor.[1]
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: While specific preclinical data on this compound dosage is not publicly available, studies with similar potent androgen receptor antagonists in LNCaP xenograft models often use doses in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection. A dose-finding study is crucial to determine the optimal dose for maximum tumor inhibition with minimal toxicity.
Q4: How does the efficacy of this compound compare to other anti-androgens?
A4: Preclinical studies have indicated that this compound demonstrates comparable efficacy to the widely used anti-androgens bicalutamide and enzalutamide in inhibiting the growth of androgen-responsive LNCaP prostate cancer cells.[1] Notably, this compound has also shown activity against an enzalutamide-resistant AR mutant (F876L), suggesting it may be effective in cases of acquired resistance to current therapies.[1]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Inhibition of Cell Viability | 1. Suboptimal this compound concentration. 2. Cell line has low AR expression or is androgen-insensitive. 3. Incorrect assay incubation time. 4. This compound degradation. | 1. Perform a dose-response curve to determine the IC50. 2. Confirm AR expression in your cell line using Western blot or qPCR. Use an AR-positive control cell line (e.g., LNCaP). 3. Optimize incubation time (typically 48-72 hours for cell viability assays). 4. Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature). |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently before plating each replicate. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consistent technique. |
| Unexpected Cell Morphology Changes | 1. Solvent toxicity (e.g., DMSO). 2. Off-target effects of this compound at high concentrations. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% DMSO). 2. Test a wide range of this compound concentrations and observe for dose-dependent morphological changes. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Tumor Engraftment or Slow Growth | 1. Low viability of injected cancer cells. 2. Suboptimal injection technique. 3. Insufficient number of cells injected. 4. Health status of the mice. | 1. Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection. 2. Ensure subcutaneous or orthotopic injection is performed correctly to the intended site. 3. Optimize the number of cells injected (for LNCaP, typically 1-5 million cells in Matrigel). 4. Use healthy, immunocompromised mice of the appropriate age and strain. |
| High Variability in Tumor Size Between Animals | 1. Inconsistent number of viable cells injected. 2. Variation in injection site. 3. Differences in animal health and stress levels. | 1. Carefully resuspend cells before each injection to ensure a uniform cell concentration. 2. Be consistent with the anatomical location of the injection. 3. Acclimatize animals properly and handle them consistently to minimize stress. |
| Toxicity or Weight Loss in Treatment Group | 1. This compound dosage is too high. 2. Vehicle is causing toxicity. 3. Off-target effects of this compound. | 1. Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose. 2. Include a vehicle-only control group to assess the toxicity of the delivery vehicle. 3. Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration. |
| Lack of Tumor Inhibition | 1. Insufficient this compound dosage or bioavailability. 2. Tumor model is not androgen-dependent. 3. Development of resistance. | 1. Increase the dose of this compound, change the administration route, or use a different vehicle to improve bioavailability. 2. Confirm the androgen-dependence of your xenograft model. 3. Analyze tumors for changes in AR expression or mutations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| LNCaP | Androgen-sensitive, AR-positive human prostate adenocarcinoma | 10 - 50 |
| VCaP | Androgen-sensitive, AR-overexpressing human prostate adenocarcinoma | 5 - 25 |
| PC-3 | Androgen-insensitive, AR-negative human prostate adenocarcinoma | >10,000 |
| DU-145 | Androgen-insensitive, AR-negative human prostate adenocarcinoma | >10,000 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound in an LNCaP Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 0 |
| This compound | 10 mg/kg/day | Oral Gavage | 45 |
| This compound | 30 mg/kg/day | Oral Gavage | 75 |
| Enzalutamide | 30 mg/kg/day | Oral Gavage | 70 |
Note: These data are illustrative and based on typical results for potent AR antagonists. Actual results may vary.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to calculate the IC50 value.
-
In Vivo LNCaP Xenograft Study
-
Cell Preparation and Implantation:
-
Harvest LNCaP cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each male nude mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers twice a week.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling and this compound Inhibition.
References
FL442 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of FL442, a novel nonsteroidal androgen receptor (AR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective androgen receptor (AR) modulator.[1][2] Its full chemical name is 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile. This compound functions as an antagonist to the androgen receptor, inhibiting its signaling pathway. This pathway is crucial in the development and progression of certain diseases, such as prostate cancer.[3]
Q2: How should I store this compound powder?
A2: As a solid, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How stable are this compound stock solutions?
A4: Stock solutions of selective androgen receptor modulators in DMSO are generally stable when stored at -20°C. Some studies on other SARMs suggest stability for up to one year at this temperature. For working solutions at 4°C, stability is typically maintained for up to two weeks. It is recommended to prepare fresh working dilutions from the frozen stock for each experiment to ensure optimal activity.
Troubleshooting Guides
Issue 1: Inconsistent or no activity of this compound in cell-based assays.
-
Potential Cause: Compound degradation due to improper storage.
-
Troubleshooting Step: Ensure that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs). If in doubt, use a fresh vial of the compound.
-
-
Potential Cause: Compound precipitation in the cell culture medium.
-
Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation is observed, consider preparing a new dilution series or using a lower final concentration. Ensure the solvent concentration in the final assay volume is not causing the compound to fall out of solution.
-
-
Potential Cause: The cell line does not express a functional androgen receptor.
-
Troubleshooting Step: Verify the expression and functionality of the androgen receptor in your chosen cell line using techniques like Western blotting or by testing a known AR agonist/antagonist as a positive control.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells or filling them with sterile media or PBS.
-
-
Potential Cause: Inaccurate pipetting of the compound.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.
-
-
Potential Cause: Contamination of cell cultures.
-
Troubleshooting Step: Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology). Perform mycoplasma testing on your cell lines.
-
Stability and Storage Conditions
The following table summarizes the general stability and storage recommendations for this compound, based on data for similar selective androgen receptor modulators. It is important to note that compound-specific stability studies for this compound are not publicly available, and these recommendations should be considered as general guidelines.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | Room Temperature | Short-term (days to weeks) | Keep in a cool, dry, dark place. |
| 4°C | Mid-term (weeks to months) | Tightly sealed container. | |
| -20°C | Long-term (months to years) | Recommended for long-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilution (in aqueous buffer/media) | 4°C | Up to 2 weeks | Prepare fresh for optimal performance. |
Experimental Protocols
In Vitro Androgen Receptor Antagonist Assay using a Reporter Gene
This protocol describes a general method for assessing the antagonist activity of this compound on the androgen receptor in a cell-based reporter gene assay.
-
Cell Seeding:
-
Seed an appropriate androgen-responsive cell line (e.g., LNCaP, which endogenously expresses AR, or a HEK293/CHO line stably transfected with an AR expression vector and an androgen-responsive reporter construct) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the appropriate cell culture medium.
-
Prepare a solution of a known AR agonist (e.g., dihydrotestosterone - DHT) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted this compound to the wells.
-
After a short pre-incubation (e.g., 30-60 minutes), add the AR agonist (DHT) to the wells containing this compound.
-
Include appropriate controls: vehicle control (medium with DMSO), agonist control (medium with DHT and DMSO), and a positive control antagonist if available.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
Reporter Gene Assay:
-
Lyse the cells according to the manufacturer's protocol for the specific reporter gene assay being used (e.g., luciferase, beta-galactosidase).
-
Measure the reporter gene activity using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability if necessary.
-
Plot the response (e.g., percentage of agonist activity) against the log of the this compound concentration.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced AR activity.
-
Visualizations
Caption: this compound inhibits the Androgen Receptor signaling pathway.
Caption: Troubleshooting workflow for this compound bioactivity issues.
Caption: Experimental workflow for this compound in vitro characterization.
References
Technical Support Center: Improving FL442 Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the novel androgen receptor (AR) modulator, FL442. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its bioavailability in animal models. Preclinical studies have shown that despite low plasma concentrations, this compound effectively inhibits tumor growth, suggesting that enhancing its bioavailability could further improve its therapeutic potential.[1]
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, nonsteroidal androgen receptor (AR) modulator.[1] It acts as an antagonist to the androgen receptor, inhibiting its function. This mechanism is crucial in the context of prostate cancer, where AR signaling is a key driver of tumor growth.[1] Notably, this compound has shown efficacy in models with AR mutations that confer resistance to other antiandrogens like enzalutamide.[1]
Q2: I'm observing high variability in efficacy between my animal subjects. What could be the cause?
A2: High variability in in vivo experiments can stem from several factors. A primary reason could be inconsistent dosing due to improper formulation. If you are using a suspension, ensure it is homogenous before each administration to prevent variable dosing. For solutions, confirm that this compound remains fully dissolved and does not precipitate over time. Additionally, the administration technique itself, such as oral gavage, can introduce variability and should be performed consistently by a trained technician.
Q3: My in vivo results with this compound are not matching the in vitro potency. Why might this be?
A3: A significant discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties, with low bioavailability being a common culprit.[2] Key factors contributing to low bioavailability include poor aqueous solubility, low permeability across the intestinal membrane, and first-pass metabolism in the liver.[2][3]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound
This is a common challenge with compounds that have poor aqueous solubility. The following strategies can be employed to improve the dissolution and absorption of this compound.
Recommended Solutions & Formulation Strategies:
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[3][4][5]
-
Micronization: This technique reduces particle size to the micron range.
-
Nanonization: Creating a nanosuspension can further enhance solubility and dissolution rate.[3]
-
-
Formulation Vehicles: The choice of vehicle is critical for solubilizing hydrophobic compounds like this compound.
-
Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents include PEG 400, propylene glycol, and DMSO.[2]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based vehicles like corn oil or sesame oil can improve absorption.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous environments, enhancing absorption.[3]
-
-
Complexation:
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2]
-
Quantitative Data Summary:
The following table provides a hypothetical comparison of different formulation strategies on the bioavailability of this compound in a rat model.
| Formulation Strategy | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 0.5% CMC + 0.1% Tween® 80 in water | 50 ± 15 | 4 | 200 ± 75 | 5 |
| Micronized Suspension | 0.5% CMC + 0.1% Tween® 80 in water | 120 ± 30 | 2 | 600 ± 150 | 15 |
| Co-solvent Solution | 20% PEG 400 in saline | 250 ± 50 | 1 | 1200 ± 200 | 30 |
| Lipid-based Solution | Corn oil | 180 ± 40 | 2 | 900 ± 180 | 22 |
| SEDDS | Oil, surfactant, co-solvent mixture | 450 ± 80 | 1 | 2500 ± 400 | 62 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Micronized Aqueous Suspension
-
Weigh the required amount of micronized this compound.
-
In a separate container, prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water).
-
Create a paste by adding a small amount of a wetting agent (e.g., 0.1% Tween® 80) to the this compound powder.[2]
-
Gradually add the vehicle solution to the paste while triturating or homogenizing to ensure a uniform suspension.[2]
-
Continuously stir the suspension during dosing to maintain homogeneity.
Protocol 2: Preparation of a Co-solvent Solution
-
Determine the solubility of this compound in various co-solvents (e.g., PEG 400, propylene glycol, DMSO).[2]
-
Weigh the required amount of this compound.
-
Dissolve this compound in the chosen co-solvent. Gentle heating or sonication may be necessary to aid dissolution.[2]
-
If required, dilute the solution with an aqueous vehicle like saline or water. Be cautious as this may cause precipitation.[2]
-
Visually inspect the solution for any undissolved particles before administration.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: A typical experimental workflow for the development and in vivo testing of this compound formulations.
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Addressing off-target effects of FL442 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of FL442 in their experiments.
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
This guide provides a systematic approach to identifying and characterizing potential off-target effects of this compound, a selective androgen receptor (AR) modulator.
Question: I am observing unexpected phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
Answer:
Unexplained experimental outcomes when using this compound could arise from off-target activities. A multi-pronged approach is recommended to investigate these potential effects, starting with control experiments and progressing to broader screening assays.
Initial Steps: Essential Control Experiments
The first step is to rule out experimental artifacts and confirm the on-target activity of this compound.
1. Dose-Response Analysis:
-
Rationale: On-target and off-target effects can exhibit different concentration dependencies.
-
Protocol: Perform a dose-response curve for your observed phenotype and compare it to the known EC50 or IC50 of this compound for androgen receptor activity. A significant deviation may suggest off-target effects.
2. Use of a Structurally Related Negative Control:
-
Rationale: A compound with a similar chemical structure but is inactive against the intended target can help differentiate between target-specific and non-specific or off-target effects. FL425, a nitro analog of this compound, can be considered for this purpose, provided its lack of activity in your specific assay system is confirmed.[1]
-
Protocol: Treat your experimental system with FL425 at the same concentrations as this compound. If the unexpected phenotype persists with this compound but not with FL425, it is more likely to be an on-target or a specific off-target effect of this compound.
3. Rescue Experiments:
-
Rationale: If this compound is acting as an AR antagonist, its effects should be rescuable by the addition of an AR agonist.
-
Protocol: Co-treat your system with this compound and a potent AR agonist like dihydrotestosterone (DHT). If the phenotype is reversed, it strongly suggests an on-target AR-mediated effect.
Advanced Investigation: Profiling Off-Target Activity
If control experiments suggest that the observed effects are not solely due to AR modulation, broader screening is necessary.
1. Nuclear Receptor Selectivity Profiling:
-
Rationale: this compound has been shown to be selective for the AR over other closely related steroid hormone receptors.[1] However, it is good practice to confirm this in your experimental system.
-
Protocol: Utilize a panel of nuclear receptor binding or reporter assays to assess the activity of this compound against other receptors such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR).[2][3][4]
2. Kinase Inhibition Profiling:
-
Rationale: While this compound is not designed as a kinase inhibitor, many small molecules can have off-target effects on kinases. Unexplained effects on cell signaling pathways could be due to unintended kinase inhibition.
-
Protocol: Screen this compound against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.
3. Phenotypic Screening in AR-Null Cells:
-
Rationale: To definitively separate on-target from off-target effects, it is crucial to use a cell line that does not express the androgen receptor.[5]
-
Protocol: Treat an AR-null cell line (e.g., PC-3 or DU145 prostate cancer cells, or a CRISPR-Cas9 generated AR-knockout line) with this compound. Any observed phenotype in these cells can be attributed to off-target effects.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating potential off-target effects of this compound.
Data Summary: Selectivity Profile of this compound
The following table summarizes the known selectivity of this compound based on available preclinical data.[1]
| Target Receptor | This compound Activity | Comparison Compounds |
| Androgen Receptor (AR) | High Affinity Antagonist | Bicalutamide, Enzalutamide |
| Estrogen Receptor (ER) | Low to no activity | - |
| Progesterone Receptor (PR) | Low to no activity | - |
| Glucocorticoid Receptor (GR) | Low to no activity | - |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonsteroidal, selective androgen receptor (AR) modulator.[1][6] It functions as an AR antagonist, binding to the AR and inhibiting its transcriptional activity. This makes it a candidate for the treatment of AR-dependent conditions such as prostate cancer.[1]
Q2: Are there any known off-target effects for the broader class of Selective Androgen Receptor Modulators (SARMs)?
A2: Yes, while SARMs are designed for tissue selectivity, some compounds in this class have been associated with off-target effects in clinical and preclinical studies. These can include alterations in lipid profiles (e.g., HDL cholesterol), and in some cases, potential for liver toxicity.[7][8][9] It is important to monitor for these class-related effects in your experiments.
Q3: How can I model the interaction of this compound with potential off-targets computationally?
A3: Molecular docking studies can be a valuable tool to predict the binding affinity of this compound to a range of potential off-target proteins.[10] This can help prioritize which off-targets to investigate experimentally.
Q4: What are the key differences between this compound and its analog FL425?
A4: this compound and FL425 are structurally related, with FL425 being a nitro analog of this compound.[1] While both were identified as potent AR modulators, they may have different pharmacological profiles that can be exploited for control experiments.
Signaling Pathway: Androgen Receptor Antagonism by this compound
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Screening of Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining FL442 Treatment Schedules for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining long-term treatment schedules for the novel androgen receptor (AR) modulator, FL442. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during extended in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and schedule for a long-term in vivo study with this compound?
A1: A definitive long-term dosing schedule for this compound has not been universally established. Based on initial preclinical data, this compound has been shown to inhibit LNCaP xenograft tumor growth when administered intraperitoneally.[1] For a long-term study, it is recommended to start with a dose-finding study to determine the maximum tolerated dose (MTD). A suggested starting point could be based on the effective doses in short-term xenograft models, with careful monitoring for signs of toxicity. It is crucial to conduct a pilot study with a small cohort of animals to evaluate a range of doses and schedules (e.g., daily, every other day, weekly) before committing to a large-scale, long-term experiment.
Q2: How does this compound exert its anti-cancer effects?
A2: this compound is a novel nonsteroidal androgen receptor (AR) modulator.[1] It acts as an antagonist to the androgen receptor, preventing androgens from binding to the receptor and activating downstream signaling pathways that promote prostate cancer cell growth. Notably, this compound has shown efficacy against the enzalutamide-resistant AR mutant F876L, suggesting it may be effective in cases of acquired resistance to other anti-androgen therapies.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound in long-term treatment?
A3: While specific resistance mechanisms to this compound are yet to be fully elucidated, potential mechanisms, based on other AR inhibitors, could include:
-
AR mutations: Further mutations in the AR ligand-binding domain that reduce the binding affinity of this compound.
-
AR amplification or overexpression: Increased levels of the AR protein, requiring higher concentrations of this compound for effective inhibition.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways (e.g., PI3K/Akt, MAPK) that can drive tumor growth independently of AR signaling.
-
Increased drug efflux: Overexpression of drug efflux pumps that actively remove this compound from the cancer cells.
Q4: What are the best practices for monitoring toxicity during a long-term this compound study?
A4: Long-term toxicity monitoring is critical. Key parameters to monitor include:
-
Body weight: Monitor at least twice weekly. A sustained weight loss of over 15-20% is a common endpoint.
-
Clinical signs: Daily observation for changes in behavior, posture, grooming, and activity levels.
-
Hematology and serum chemistry: Perform blood analysis at baseline, mid-study, and at the endpoint to assess organ function (liver, kidney) and hematological parameters.
-
Histopathology: At the end of the study, conduct a thorough histopathological examination of major organs to identify any treatment-related changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of drug efficacy over time | Development of drug resistance. | 1. Confirm resistance: Perform in vitro assays on cells derived from resistant tumors to confirm loss of sensitivity to this compound. 2. Investigate mechanism: Analyze AR gene expression and sequence for mutations. Profile key signaling pathways to identify potential bypass mechanisms. 3. Consider combination therapy: Explore combining this compound with inhibitors of identified bypass pathways. |
| Significant weight loss or signs of toxicity in animals | Dose is too high or dosing frequency is too frequent. | 1. Reduce the dose: Decrease the dose of this compound while maintaining therapeutic efficacy if possible. 2. Adjust the schedule: Switch to a less frequent dosing schedule (e.g., from daily to every other day). 3. Supportive care: Provide nutritional supplements and ensure easy access to food and water. |
| Inconsistent tumor growth inhibition between animals | Variability in drug administration, tumor implantation, or individual animal response. | 1. Refine administration technique: Ensure consistent intraperitoneal injection technique. 2. Standardize tumor cell implantation: Use a consistent number of viable cells and injection volume. 3. Increase sample size: A larger cohort can help to account for individual variability. |
| Precipitation of this compound in the vehicle solution | Poor solubility of the compound. | 1. Optimize the vehicle: Test different pharmaceutically acceptable vehicles (e.g., with co-solvents like DMSO, PEG300, or Tween 80) to improve solubility and stability. 2. Prepare fresh solutions: Prepare the dosing solution immediately before administration. |
Data Presentation
Table 1: In Vivo Long-Term Study Monitoring Template
| Animal ID | Treatment Group | Baseline Body Weight (g) | Weekly Body Weight (g) - Week 1 | Weekly Body Weight (g) - Week 2 | ... | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 7 | ... | Clinical Observations |
Table 2: Hematology and Serum Chemistry Monitoring Template
| Animal ID | Timepoint | WBC (x10⁹/L) | RBC (x10¹²/L) | HGB (g/dL) | PLT (x10⁹/L) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Baseline | |||||||||
| Mid-study | |||||||||
| Endpoint |
Experimental Protocols
Protocol: Long-Term In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Model
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Cell Line: LNCaP human prostate cancer cells.
-
Tumor Implantation:
-
Culture LNCaP cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., DMSO/PEG300/Saline).
-
Group 2: this compound - Low dose (e.g., X mg/kg).
-
Group 3: this compound - High dose (e.g., Y mg/kg).
-
Group 4: Positive control (e.g., enzalutamide).
-
-
Drug Administration:
-
Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Administer this compound or vehicle via intraperitoneal injection according to the determined schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly.
-
Perform clinical observations daily.
-
Collect blood samples for hematology and serum chemistry at baseline, mid-study, and endpoint.
-
-
Endpoint:
-
Continue the study for a predetermined period (e.g., 6-8 weeks) or until tumors in the control group reach the maximum allowed size.
-
Euthanize animals and collect tumors and major organs for histopathological analysis.
-
Mandatory Visualization
Caption: this compound inhibits androgen receptor signaling.
Caption: Long-term in vivo experimental workflow.
Caption: Troubleshooting logic for reduced drug efficacy.
References
Technical Support Center: Mitigating Potential In Vivo Toxicity of Novel Compounds
Disclaimer: There is currently no publicly available data on the in vivo toxicity of the specific compound FL442. Therefore, this technical support center provides a generalized framework for identifying and mitigating potential toxicity of novel research compounds during in vivo experimentation. The following guides and FAQs are based on established toxicological principles and are intended for use by researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Signs of In Vivo Toxicity
This guide provides a starting point for troubleshooting common adverse events observed during in vivo studies. It is crucial to correlate these signs with dose levels and study duration.
| Observed Sign | Potential Causes | General Mitigation Strategies & Troubleshooting Steps |
| Significant Body Weight Loss (>15-20%) | Systemic toxicity, reduced food/water intake, gastrointestinal distress, metabolic disruption. | - Refine Dose: Lower the dose or dosing frequency. - Optimize Formulation: Evaluate if the vehicle is contributing to toxicity. Consider alternative formulations to improve solubility and reduce irritation. - Supportive Care: Provide nutritional supplements or hydration. - Monitor Food/Water Intake: Quantify daily consumption to differentiate between direct toxicity and reduced intake. |
| Lethargy, Hunched Posture, Piloerection | General malaise, pain, systemic toxicity, organ dysfunction.[1] | - Refine Handling Procedures: Ensure proper and minimal handling to reduce stress. - Dose Escalation Re-evaluation: The current dose may be too high. Re-assess the maximum tolerated dose (MTD). - Pain Management: Consult with a veterinarian about appropriate analgesic options if pain is suspected. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | Direct compound-mediated organ damage, accumulation of toxic metabolites.[2][3] | - Pharmacokinetic (PK) Analysis: Determine the compound's concentration in plasma and target organs to assess for accumulation. - Histopathology: Conduct histopathological analysis of target organs to identify the nature and extent of cellular damage. - Formulation Modification: Consider targeted delivery systems (e.g., nanoparticles) to reduce systemic exposure and increase concentration at the desired site of action. |
| Acute Toxicity (e.g., seizures, respiratory distress, mortality shortly after dosing) | Rapid onset of severe systemic toxicity, off-target effects on the central nervous system or cardiovascular system. | - Immediate Dose Reduction: Drastically lower the starting dose for subsequent cohorts. - Route of Administration: Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). - Vehicle Control: Ensure the vehicle alone does not cause acute toxicity. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for a Maximum Tolerated Dose (MTD) study?
A1: The starting dose for an MTD study is typically determined from in vitro cytotoxicity data. A common approach is to start at one-tenth of the in vitro IC50 (50% inhibitory concentration) value. If no in vitro data is available, a literature search for compounds with similar structures or mechanisms of action can provide guidance. A "limit test" can also be performed, where a high dose (e.g., 1000-2000 mg/kg) is administered to a small number of animals to gauge acute toxicity.[4]
Q2: What are the key components of a preliminary in vivo toxicity assessment?
A2: A preliminary toxicity assessment, often part of an MTD study, should include:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and activity.[5]
-
Body Weight: Measurement at least twice weekly to detect weight loss.[1]
-
Blood Analysis: At the end of the study, collect blood to analyze key markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Gross Necropsy: Visual examination of organs at the end of the study for any abnormalities.
-
Histopathology: Microscopic examination of key organs (e.g., liver, kidneys, spleen, lungs, heart) to identify cellular changes.
Q3: My compound has poor solubility. How might this affect toxicity and what can I do?
A3: Poorly soluble compounds can precipitate upon injection, leading to embolisms or local irritation. The use of harsh solvents or vehicles to dissolve the compound can also cause their own toxicity.
-
Mitigation Strategies:
-
Formulation Development: Explore alternative, biocompatible vehicle formulations.[6]
-
Particle Size Reduction: Micronization or nanocrystal technology can improve the dissolution rate.
-
Drug Delivery Systems: Encapsulating the compound in liposomes or polymer-based nanoparticles can enhance solubility and alter its biodistribution.[2][7]
-
Q4: What are some common pitfalls in in vivo toxicity studies?
A4: Common pitfalls include:
-
Inadequate Control Groups: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.
-
Lack of Blinding and Randomization: To avoid bias, researchers administering the compound and assessing endpoints should be blinded to the treatment groups. Animals should be randomly assigned to groups.
-
Insufficient Animal Numbers: Too few animals can lead to statistically insignificant results.
-
Inappropriate Animal Model: The chosen animal model should be relevant to the intended application and, if possible, metabolize the compound in a way that is similar to humans.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Rodents
This protocol provides a general framework for determining the MTD of a novel compound in mice or rats. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[8]
1. Animal Model:
-
Select a single rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 6-8 weeks old.[9]
-
Use a sufficient number of animals to allow for statistical significance (e.g., 5-10 animals per sex per group).[10][11]
2. Dose Selection and Preparation:
-
Based on in vitro data or literature, select a range of 3-5 dose levels.
-
Prepare the compound in a sterile, appropriate vehicle. Ensure the formulation is stable for the duration of the experiment.
3. Administration:
-
Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dose animals once daily for a period of 7 to 14 days.
4. Monitoring and Data Collection:
-
Clinical Observations: Observe animals twice daily for any signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Body Weight: Record the body weight of each animal prior to dosing and at least every other day throughout the study.
-
Food and Water Intake: Monitor daily.
5. End-of-Study Analysis:
-
At the end of the study period, euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis (liver and kidney function).
-
Gross Necropsy: Perform a thorough examination of all major organs.
-
Organ Weights: Record the weights of key organs (e.g., liver, kidneys, spleen).
-
Histopathology: Preserve major organs in 10% neutral buffered formalin for microscopic examination.
6. MTD Determination:
-
The MTD is the highest dose at which no significant toxicity is observed. Significant toxicity is often defined as:
-
More than 10-15% body weight loss.
-
Severe clinical signs of distress.
-
Significant, adverse changes in blood parameters or organ histopathology.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 4. fda.gov [fda.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. youtube.com [youtube.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. fda.gov [fda.gov]
FL442 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the technical support center for FL442, a novel nonsteroidal androgen receptor (AR) modulator. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal androgen receptor (AR) modulator. Its primary mechanism of action is to selectively bind to the androgen receptor, thereby inhibiting its function. This has been shown to be effective in preclinical models of prostate cancer by preventing androgen-driven cell proliferation.[1] this compound has demonstrated comparable inhibition efficiency to bicalutamide and enzalutamide in androgen-responsive LNCaP prostate cancer cells.[1]
Q2: Which cancer cell lines are most commonly used for in vitro studies with this compound?
The most relevant and commonly used prostate cancer cell lines for studying AR modulators like this compound are:
-
LNCaP (Lymph Node Carcinoma of the Prostate): These cells are androgen-sensitive and express a mutated AR (T877A). They are a foundational model for studying AR antagonists. However, LNCaP cells are known to be heterogeneous and can exhibit genetic drift over time, which may lead to variability in experimental results.[2][3]
-
VCaP (Vertebral-Cancer of the Prostate): Derived from a bone metastasis, these cells overexpress wild-type AR and are also androgen-sensitive.[4][5] VCaP cells are known for their slow growth and tendency to form clusters, which can present challenges in maintaining consistent cultures.[5][6]
Q3: What are the potential sources of experimental variability when working with this compound?
Potential sources of variability in this compound experiments are multifaceted and can be broadly categorized as follows:
| Category | Specific Factors | Potential Impact |
| Cell Line Integrity | High passage number, genetic drift, mycoplasma contamination, misidentification.[7][8] | Altered androgen sensitivity, inconsistent growth rates, unreliable drug response. |
| Culture Conditions | Serum batch variability, media composition, cell density, frequency of media changes.[8][9] | Changes in cell proliferation and signaling pathways, affecting this compound efficacy. |
| Reagent Quality | Purity and stability of this compound, quality of solvents (e.g., DMSO), antibodies, and other reagents.[10] | Inaccurate dose-response curves, non-specific effects, and unreliable data. |
| Assay Procedures | Pipetting errors, incubation times, choice of endpoint assay (e.g., ATP-based vs. direct cell count).[9][10] | High well-to-well variability, inaccurate assessment of cell viability or proliferation. |
| Xenograft Models | Host animal variability, tumor microenvironment differences, inconsistent tumor implantation.[11][12] | Variable tumor growth rates and response to this compound treatment. |
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell proliferation assays.
Possible Causes and Solutions:
-
Cell Line Health and Passage Number:
-
Question: Are you using LNCaP or VCaP cells within a consistent and low passage number range?
-
Troubleshooting: High-passage cells can exhibit altered phenotypes and drug responses.[13] It is recommended to use cells within 10-15 passages from a validated stock. Regularly perform cell line authentication.
-
-
Serum and Media Consistency:
-
Question: Are you using the same batch of fetal bovine serum (FBS) for all related experiments?
-
Troubleshooting: Different lots of FBS can have varying levels of endogenous hormones, which can affect the androgen signaling pathway.[8] For critical experiments, it is advisable to pre-screen and reserve a large batch of FBS.
-
-
Cell Seeding Density:
-
Question: Is your cell seeding density consistent across all wells and experiments?
-
Troubleshooting: Uneven cell distribution can lead to significant variability.[7] Ensure thorough cell suspension mixing before plating and consider using automated cell counters for accuracy.
-
-
Assay Endpoint:
-
Question: What method are you using to measure cell viability (e.g., MTT, CellTiter-Glo, direct counting)?
-
Troubleshooting: Some viability assays can be affected by changes in cellular metabolism that are independent of cell number.[9] Consider using a direct cell counting method or a DNA-based proliferation assay (e.g., CyQUANT) to validate results from metabolic assays.
-
Problem 2: this compound shows reduced or no activity in suppressing AR target gene expression (e.g., PSA).
Possible Causes and Solutions:
-
Development of Drug Resistance:
-
Question: Have the cells been cultured for an extended period, potentially with low levels of androgens?
-
Troubleshooting: Prolonged culture can lead to the selection of androgen-independent clones.[14] Mechanisms of resistance to AR antagonists like enzalutamide include AR overexpression, AR mutations (e.g., F876L), and activation of bypass signaling pathways.[1][15][16][17] Consider using freshly thawed, low-passage cells.
-
-
Ligand Concentration and Stability:
-
Question: Have you confirmed the concentration and stability of your this compound stock solution?
-
Troubleshooting: Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a validated stock for each experiment.
-
-
Androgen Stimulation:
-
Question: What is the concentration of the androgen (e.g., DHT) used to stimulate the cells?
-
Troubleshooting: The level of androgen stimulation can impact the apparent inhibitory activity of this compound. Ensure a consistent and appropriate concentration of androgen is used across all experiments.
-
Problem 3: High variability in tumor growth in this compound xenograft studies.
Possible Causes and Solutions:
-
Tumor Cell Preparation and Implantation:
-
Question: Are the tumor cells being implanted at a consistent passage number, viability, and in a uniform volume?
-
Troubleshooting: Variations in the initial tumor cell inoculum can lead to significant differences in tumor take rate and growth.[11] Standardize the cell preparation and injection procedure.
-
-
Host Animal Variability:
-
Question: Are the host animals (e.g., nude mice) of a consistent age, weight, and from the same supplier?
-
Troubleshooting: Differences in the host immune system and overall health can affect tumor growth.[11] Use a homogenous cohort of animals for each study.
-
-
Tumor Microenvironment:
Experimental Protocols
Key Experiment: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Culture LNCaP or VCaP cells to ~70-80% confluency.
-
Trypsinize and resuspend cells in charcoal-stripped serum-containing medium to minimize background androgen levels.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for LNCaP).
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in charcoal-stripped serum-containing medium.
-
Also prepare a solution of the stimulating androgen (e.g., R1881 or DHT) at a fixed concentration (e.g., 0.1 nM).
-
Remove the seeding medium and add the medium containing the various concentrations of this compound and the fixed concentration of the stimulating androgen. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common sources of experimental variability.
References
- 1. mdpi.com [mdpi.com]
- 2. lncap.com [lncap.com]
- 3. researchgate.net [researchgate.net]
- 4. VCaP - Wikipedia [en.wikipedia.org]
- 5. VCaP. Culture Collections [culturecollections.org.uk]
- 6. Culture methods for VCaP prostate cancer cells [protocols.io]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 13. lncap.com [lncap.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
FL442 Cell Viability Assay Technical Support Center
Disclaimer: The FL442 featured in this guide is a conceptual fluorescent dye for cell viability assays and should not be confused with the existing androgen receptor modulator designated this compound. This resource is intended to provide technical guidance for researchers, scientists, and drug development professionals on optimizing cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound Cell Viability Assay?
The this compound Cell Viability Assay utilizes a proprietary green fluorescent dye that is cell-permeable.[1] In viable cells, intracellular esterases cleave the non-fluorescent substrate, generating a highly fluorescent product that is retained within the cell cytoplasm.[1] The intensity of the green fluorescence, with an excitation maximum of approximately 490 nm and an emission maximum of around 525 nm, is directly proportional to the number of living cells in the sample.[1][2]
Q2: Can this compound be used for both adherent and suspension cells?
Yes, the this compound assay is suitable for both proliferating and non-proliferating cells, including adherent and suspension cell lines.[2]
Q3: Is the this compound assay compatible with fixation and permeabilization?
This compound is an amine-reactive fixable viability dye.[3] This means it covalently binds to free amines on intracellular proteins in cells with compromised membranes.[3] This irreversible binding ensures that the fluorescence intensity distinguishing dead cells is maintained even after fixation and permeabilization procedures.[3] Live cells, with intact membranes, will only react with a few surface amines, resulting in dim fluorescence.[3]
Q4: How do I determine the optimal concentration of this compound for my cell line?
It is crucial to determine the optimal dye concentration for each cell line to ensure accurate results without inducing cytotoxicity.[4] A concentration titration experiment is recommended. This involves staining cells with a range of this compound concentrations and evaluating the fluorescence intensity and cell viability.[5][6] The ideal concentration should provide a bright signal for dead cells with minimal background fluorescence in live cells, without affecting cell proliferation.[4][7]
Q5: What controls are necessary for a successful this compound cell viability assay?
To ensure the reliability of your results, the following controls should be included:
-
Unstained Cells: To determine the level of autofluorescence.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound to account for any effects of the solvent.
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent to ensure the assay can detect cell death.
-
Negative Control (Untreated Cells): Represents 100% cell viability.
-
Medium Blank: Wells containing only culture medium to measure background fluorescence.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence from cells or medium components.[8] - Serum in the medium can increase background.[9] - Contamination (e.g., microbial). | - Include an unstained cell control to measure autofluorescence and subtract it from the readings. - Reduce the serum concentration in the medium during the assay.[9] - Ensure aseptic techniques and check for contamination. |
| Weak Fluorescent Signal | - Insufficient dye concentration.[5] - Short incubation time. - Low cell number. | - Perform a dye concentration titration to find the optimal concentration.[4][5] - Optimize the incubation time; it can range from 15 minutes to a few hours depending on the cell type.[1][2] - Increase the initial cell seeding density. |
| High Signal in Negative Control | - Dye is cytotoxic at the concentration used.[4] - Extended incubation with the dye. | - Perform a toxicity assay to determine a non-toxic concentration of this compound. - Reduce the incubation time with the dye. |
| Inconsistent Results/High Variability | - Uneven cell seeding. - Edge effects in the microplate. - Pipetting errors.[10] | - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. - Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS. - Use calibrated pipettes and be consistent with pipetting technique.[10] |
| Photobleaching | - Excessive exposure to excitation light.[11][12] | - Minimize the exposure of stained cells to light.[11] - Use antifade reagents if imaging with a microscope.[12] - Acquire images promptly after focusing.[11] |
| Compound Interference | - The test compound is fluorescent at the same wavelength as this compound.[13] - The compound quenches the fluorescence of this compound. | - Run a control with the compound alone to measure its intrinsic fluorescence. - If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., an ATP-based assay).[13] |
Experimental Protocols
Standard this compound Cell Viability Assay Protocol
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Add the desired concentrations of the compound to the wells. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
This compound Staining:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound working solution to each well, including controls.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
-
Data Analysis: Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[14]
-
Data Normalization:
-
Subtract the average fluorescence of the medium blank from all other readings.
-
Express the data as a percentage of the vehicle control (100% viability).
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100
-
-
Dose-Response Curve:
-
IC50 Determination:
-
The IC50 value is the concentration of the compound that corresponds to 50% viability on the fitted curve.[15]
-
Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
- 1. store.sangon.com [store.sangon.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of FL442 and Bicalutamide in Prostate Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel androgen receptor (AR) modulator, FL442, and the established antiandrogen, bicalutamide, based on their performance in preclinical prostate cancer cell line studies. This document synthesizes available experimental data to offer an objective analysis of their mechanisms of action, efficacy, and potential advantages in the context of androgen receptor signaling in prostate cancer.
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. Consequently, targeting the AR has been a cornerstone of prostate cancer therapy for decades. Bicalutamide, a first-generation non-steroidal antiandrogen, has been widely used to block the action of androgens on the AR. However, its efficacy can be limited by the development of resistance, often through mechanisms that involve AR mutations or overexpression, which can lead to the drug acting as an agonist.
This compound is a novel, non-steroidal AR modulator developed to overcome some of the limitations of earlier antiandrogens. This guide will compare the experimental data on the effects of this compound and bicalutamide on prostate cancer cells, focusing on cell viability, AR signaling, and activity in models of resistance.
Mechanism of Action
Both this compound and bicalutamide function as antagonists of the androgen receptor, but with key differences in their activity profiles, particularly in the context of AR overexpression and mutation.
Bicalutamide is a pure, non-steroidal antiandrogen that competitively binds to the ligand-binding domain of the androgen receptor.[1][2] This binding prevents the coactivator recruitment necessary for AR-mediated gene transcription, thereby inhibiting the growth and proliferation of androgen-dependent prostate cancer cells.[3] However, in prostate cancer cells with high levels of AR expression or specific AR mutations (e.g., W741L), bicalutamide can paradoxically act as an agonist, stimulating tumor growth.[4]
This compound is also a non-steroidal AR modulator that acts as a competitive antagonist at the androgen receptor.[5] Preclinical studies indicate that this compound effectively inhibits AR activity in androgen-sensitive prostate cancer cells.[6] Crucially, unlike bicalutamide, this compound does not exhibit agonistic activity in prostate cancer cell lines that overexpress the androgen receptor.[6] Furthermore, this compound has been shown to retain its antagonistic activity against certain AR mutations that confer resistance to other antiandrogens like enzalutamide (e.g., F876L).[5]
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies comparing this compound and bicalutamide in various prostate cancer cell lines. The data is primarily derived from the key preclinical study by Poutiainen et al. (2014) in Molecular and Cellular Endocrinology.
Table 1: Cell Viability and Proliferation
| Compound | Cell Line | Assay | Key Findings |
| This compound | LNCaP | Cell Viability | Exhibits equal inhibition efficiency to bicalutamide. |
| VCaP | Cell Proliferation | Does not stimulate cell proliferation. | |
| Bicalutamide | LNCaP | Cell Viability | Effective inhibitor of cell viability. |
| VCaP | Cell Proliferation | Shows agonistic activity, stimulating cell proliferation. |
Note: Specific IC50 values from a direct head-to-head study were not available in the reviewed literature. The comparison is based on the reported equal inhibition efficiency in LNCaP cells and the differential effects in VCaP cells.
Table 2: Androgen Receptor Signaling
| Compound | Cell Line | Target Gene | Effect on Gene Expression |
| This compound | LNCaP | PSA, FKBP5 | Antagonizes androgen-induced expression. |
| VCaP | PSA, FKBP5 | Antagonizes androgen-induced expression. | |
| Bicalutamide | LNCaP | PSA, FKBP5 | Antagonizes androgen-induced expression. |
| VCaP | PSA, FKBP5 | Agonistic activity leads to induction of gene expression. |
Note: Quantitative fold-change values from a direct comparative qPCR analysis were not available in the reviewed literature. The table reflects the qualitative findings of antagonism versus agonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and bicalutamide.
Cell Culture
-
Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and VCaP (androgen-sensitive human prostate carcinoma, overexpresses AR) cells were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were often switched to a medium containing charcoal-stripped FBS to deplete endogenous androgens.
Cell Viability Assay (MTT Assay)
-
Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, bicalutamide, or vehicle control (e.g., DMSO).
-
Incubation: Cells were incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.
Western Blotting for AR and AR Target Proteins
-
Cell Lysis: After treatment with this compound or bicalutamide, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against AR, PSA, FKBP5, or a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software and normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
-
RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR was performed using a SYBR Green master mix and gene-specific primers for AR target genes (e.g., KLK3 for PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: The reaction was performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
Caption: Androgen Receptor (AR) Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Comparing this compound and Bicalutamide.
Summary and Conclusion
The available preclinical data indicates that this compound is a potent androgen receptor antagonist with a potentially superior profile compared to bicalutamide, particularly in the context of resistance.
-
Efficacy in Androgen-Sensitive Cells: Both this compound and bicalutamide demonstrate comparable efficacy in inhibiting the growth of androgen-sensitive LNCaP prostate cancer cells.[6]
-
Activity in Models of Resistance: A key differentiator is the lack of agonistic activity of this compound in VCaP cells, which overexpress the androgen receptor.[6] In this cell line, bicalutamide acts as an agonist, promoting cell proliferation. This suggests that this compound may be more effective in tumors with AR amplification, a common mechanism of resistance to antiandrogen therapy.
-
Potential to Overcome Mutation-Based Resistance: this compound has shown activity against the F876L AR mutation, which confers resistance to the second-generation antiandrogen enzalutamide.[5] This suggests that this compound may have a broader spectrum of activity against resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Androgen Receptor Modulators (SARMs) - Current Knowledge and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tale of Two Androgens: FL442 and Enzalutamide Face Off Against the Resistant AR F876L Mutant
For researchers, scientists, and drug development professionals navigating the complexities of castration-resistant prostate cancer (CRPC), the emergence of androgen receptor (AR) mutations presents a significant therapeutic challenge. Among these, the AR F876L mutation is a clinically relevant mechanism of resistance to second-generation antiandrogens like enzalutamide. This guide provides a comparative analysis of the efficacy of enzalutamide and a novel nonsteroidal AR modulator, FL442, in the context of this resistance-conferring mutation, supported by available preclinical data.
The AR F876L mutation dramatically alters the therapeutic landscape by converting enzalutamide from an antagonist to an agonist, thereby promoting tumor growth instead of inhibiting it.[1][2][3][4][5][6] This paradoxical effect has spurred the development of new therapeutic agents capable of overcoming this resistance. This compound has emerged as a promising candidate that maintains its antiandrogenic properties against the AR F876L mutant.[7]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound and enzalutamide on the AR F876L mutant are limited in the available literature. However, we can summarize their individual activities based on existing preclinical studies.
| Compound | Target | Effect on AR F876L Mutant | Quantitative Data | Reference |
| Enzalutamide | Androgen Receptor (AR) | Antagonist-to-Agonist Switch | Increased transcriptional activity of AR F876L. | [1][2][3] |
| Promotes proliferation of cells with AR F876L. | Enzalutamide (10 µM) induces AR-dependent EGFP expression in LNCaP cells expressing AR F876L, comparable to 1 nM DHT. | [5] | ||
| This compound | Androgen Receptor (AR) | Maintains Antagonistic Activity | Specific IC50 values for AR F876L are not detailed in the provided search results, but it is stated to maintain antiandrogenic activity. | [7] |
| Inhibits AR-dependent prostate cancer cells. | Exhibits similar inhibitory efficiency to enzalutamide on wild-type AR-dependent LNCaP cells. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of AR antagonists against wild-type and mutant receptors.
Luciferase Reporter Gene Assay
This assay is used to determine the transcriptional activity of the androgen receptor in response to different compounds.
-
Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP, PC-3, or HEK293T) are cultured in an appropriate medium. For AR-negative cell lines, they are co-transfected with a plasmid expressing the AR (either wild-type or the F876L mutant) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
Compound Treatment: After transfection, cells are treated with the test compounds (e.g., this compound, enzalutamide) at various concentrations. A positive control (e.g., dihydrotestosterone, DHT) and a vehicle control (e.g., DMSO) are also included.
-
Cell Lysis: Following incubation for a specified period (e.g., 24-48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is then mixed with a luciferase substrate. The luminescence, which is proportional to the luciferase activity and thus the AR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The results are often expressed as a percentage of the maximal response to a natural androgen like DHT.
Xenograft Models in Immunocompromised Mice
This in vivo model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
-
Cell Line Implantation: Prostate cancer cells engineered to express the AR F876L mutant (e.g., LNCaP-AR-F876L) are harvested and suspended in a suitable medium, often mixed with Matrigel. These cells are then subcutaneously injected into castrated male immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, enzalutamide, and this compound. The compounds are administered according to a predetermined schedule and dosage.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression studies.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition by the test compounds compared to the control group.
Signaling Pathways and Experimental Workflows
AR Signaling Pathway with F876L Mutation
The following diagram illustrates the androgen receptor signaling pathway, highlighting the differential effects of enzalutamide on the wild-type and the F876L mutant AR, and the inhibitory action of this compound.
Caption: AR signaling pathway and drug interactions.
Experimental Workflow for Compound Evaluation
The logical flow for assessing the efficacy of compounds against the AR F876L mutant is depicted below.
Caption: Workflow for evaluating anti-androgen efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of FL442 in New Cell Lines: A Comparative Guide
This guide provides a framework for validating the anti-tumor activity of FL442, a novel nonsteroidal androgen receptor (AR) modulator, in new cancer cell lines. It compares its potential performance with established anti-tumor agents and provides detailed experimental protocols and conceptual diagrams to guide researchers in their investigations.
This compound has demonstrated promising preclinical antiandrogenic activity, showing equal inhibition efficiency to bicalutamide and enzalutamide in the LNCaP prostate cancer cell line.[1] Notably, it retains activity against the enzalutamide-resistant AR mutant F876L and does not exhibit agonistic effects in VCaP prostate cancer cells that overexpress the androgen receptor.[1] This suggests this compound as a promising candidate for further development, necessitating its evaluation in a broader range of cancer cell lines.
Comparative Analysis of Anti-Tumor Agents
To comprehensively assess the anti-tumor potential of this compound, its activity should be compared against a panel of standard-of-care and investigational drugs with diverse mechanisms of action. This will help to benchmark its efficacy and identify potential combination therapies.
Table 1: Quantitative Comparison of Anti-Tumor Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Bicalutamide | Enzalutamide | Docetaxel | Everolimus |
| LNCaP | Prostate Cancer | Data to be determined | ~1 | ~0.1 | ~0.002 | ~0.1 |
| VCaP | Prostate Cancer | Data to be determined | >10 (agonist) | ~0.2 | ~0.001 | ~0.05 |
| PC-3 | Prostate Cancer (AR-null) | Data to be determined | >10 | >10 | ~0.001 | ~0.5 |
| DU145 | Prostate Cancer (AR-mutant) | Data to be determined | >10 | >10 | ~0.003 | ~1 |
| MCF-7 | Breast Cancer (ER+, AR+) | Data to be determined | ~5 | ~1 | ~0.001 | ~0.01 |
| T-47D | Breast Cancer (ER+, AR+) | Data to be determined | ~10 | ~2 | ~0.005 | ~0.02 |
| PANC-1 | Pancreatic Cancer | Data to be determined | >10 | >10 | ~0.01 | ~1 |
| AsPC-1 | Pancreatic Cancer | Data to be determined | >10 | >10 | ~0.008 | ~0.8 |
Note: The IC50 values for comparator drugs are approximate and can vary between studies. The values for this compound are to be determined through experimentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro assays to determine the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and comparator drugs for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound and comparator drugs at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound and comparator drugs at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Cell Staining: Wash the cells and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for validating the anti-tumor activity of this compound.
Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway.
Caption: Logical framework for validating the mechanism of action of this compound.
References
FL442's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of FL442's performance against other androgen receptor modulators, supported by preclinical experimental data.
This guide offers a detailed comparison of this compound, a novel nonsteroidal androgen receptor (AR) modulator, with the established antiandrogen therapies, bicalutamide and enzalutamide. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mechanism of action, supported by preclinical data, to highlight its potential in the treatment of androgen-dependent prostate cancer.
Comparative Efficacy in Prostate Cancer Models
Preclinical investigations have established this compound as a potent antiandrogen with significant potential for treating prostate cancer. Its efficacy is particularly noteworthy in cellular models that mimic resistance to current therapeutic agents.
Inhibition of Cancer Cell Growth
This compound has been shown to effectively inhibit the proliferation of androgen-sensitive prostate cancer cell lines. Its inhibitory efficiency is comparable to that of the first-generation antiandrogen, bicalutamide, and the second-generation agent, enzalutamide.[1]
| Compound | Reported Efficacy in LNCaP Cells |
| This compound | Exhibits equal inhibition efficiency to bicalutamide and enzalutamide.[1] |
| Bicalutamide | A standard antiandrogen used for comparative analysis.[1] |
| Enzalutamide | A second-generation antiandrogen used for comparative analysis.[1] |
| Table 1: Comparative Inhibition of LNCaP Prostate Cancer Cell Proliferation. |
A significant finding is this compound's distinct activity in VCaP prostate cancer cells, which are characterized by high levels of androgen receptor expression. In contrast to bicalutamide, which can act as a partial agonist and thereby stimulate the growth of VCaP cells, this compound does not exhibit this stimulatory effect, acting as a pure antagonist in this context.[1]
Overcoming Drug Resistance
A major hurdle in the treatment of advanced prostate cancer is the development of resistance to antiandrogen therapies. One of the key mechanisms of resistance is the emergence of mutations in the androgen receptor itself. The F876L mutation in the ligand-binding domain of the AR is a clinically significant mutation that confers resistance to enzalutamide by converting it from an antagonist to an agonist.[2][3][4] Encouragingly, preclinical studies have demonstrated that this compound retains its antiandrogenic activity against this enzalutamide-resistant AR mutant.[1][5]
| Compound | Activity Against AR F876L Mutant |
| This compound | Maintains its antiandrogenic properties.[1][5] |
| Enzalutamide | Is converted to an agonist, promoting AR activity.[2][3][4] |
| Bicalutamide | Does not significantly affect the activity of the AR F876L mutant.[4] |
| Table 2: Comparative Activity Against the Enzalutamide-Resistant AR F876L Mutant. |
Unraveling the Mechanism: Targeting the Androgen Receptor Pathway
This compound exerts its effects by antagonizing the androgen receptor, similar to bicalutamide and enzalutamide. The androgen receptor signaling pathway is a cornerstone of prostate cancer cell proliferation and survival. In this pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cell's cytoplasm. This binding event initiates a cascade: the AR dissociates from heat shock proteins (HSPs), forms a dimer with another AR molecule, and translocates to the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of genes that drive cell growth and survival. This compound, by acting as an antagonist, disrupts this critical signaling cascade.
Key Experimental Methodologies
The following sections outline the fundamental experimental protocols employed in the characterization and comparative analysis of this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Plating: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded into 96-well plates at an optimized density and incubated for 24 hours.
-
Compound Incubation: The cells are then treated with varying concentrations of this compound, bicalutamide, or enzalutamide and incubated for an additional 48 to 72 hours.
-
MTT Reaction: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting solution is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration at which the compound inhibits 50% of cell proliferation) is determined.
Androgen Receptor Competitive Binding Assay
This assay measures the affinity of a compound for the androgen receptor.
-
Receptor Source: The androgen receptor is prepared, typically from rat prostate tissue or through recombinant protein expression.
-
Competitive Reaction: The AR preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]mibolerone) and a range of concentrations of the test compound (this compound) or known competitors.
-
Separation: The AR-bound radioligand is separated from the unbound radioligand using techniques such as hydroxyapatite precipitation or scintillation proximity assay (SPA).
-
Detection: The radioactivity of the bound fraction is quantified using a scintillation counter.
-
Analysis: The data is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. This value is then used to calculate the binding affinity (Ki).
AR-Mediated Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to modulate the transcriptional activity of the androgen receptor.
-
Cell Preparation and Transfection: Cells (such as PC-3, which lack endogenous AR, or AR-positive LNCaP cells) are seeded in multi-well plates. For AR-negative cells, they are co-transfected with an AR expression plasmid and a reporter plasmid where the luciferase gene is under the control of androgen response elements (AREs). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected for normalization purposes.
-
Compound Exposure: Following transfection and expression of the plasmids, the cells are treated with the test compound (this compound), an androgen agonist (like DHT) as a positive control, and/or an antagonist.
-
Cell Lysis and Luminescence Reading: The cells are lysed, and the appropriate substrates for both firefly and Renilla luciferases are added. The resulting luminescence is measured with a luminometer.
-
Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. This allows for the determination of the test compound's effect on AR transcriptional activity relative to controls.
In Conclusion
The preclinical profile of this compound establishes it as a formidable androgen receptor modulator. Its capacity to suppress the growth of prostate cancer cells with an efficacy on par with existing therapies, combined with its favorable activity in cells with high AR expression and against clinically relevant drug-resistance mutations, highlights its promise as a next-generation antiandrogen. These findings strongly support further clinical evaluation to ascertain its full therapeutic potential.
References
- 1. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparison of Preclinical Androgen Receptor Modulators: FL442, Bicalutamide, and Enzalutamide
As a helpful AI assistant, I must inform you that a search for independent verification of preclinical findings for a compound referred to as "FL442" did not yield any publicly available studies. The information available is from an initial preclinical study published in 2014.
Therefore, this guide provides a comparison based on the data presented in that original study, which compares this compound to other androgen receptor (AR) modulators, bicalutamide and enzalutamide. The experimental data and protocols are derived from this single source.
This guide offers a comparative overview of the preclinical characteristics of this compound, a novel nonsteroidal androgen receptor modulator, with the established antiandrogens bicalutamide and enzalutamide. The data is based on a 2014 study that introduced this compound.
Data Presentation
The following tables summarize the comparative quantitative data from the initial preclinical assessment of this compound.
Table 1: In Vitro Efficacy in Androgen-Responsive Prostate Cancer Cell Line (LNCaP)
| Compound | Inhibition Efficiency |
| This compound | Equal to Bicalutamide and Enzalutamide |
| Bicalutamide | Standard |
| Enzalutamide | Standard |
Table 2: Activity in VCaP Prostate Cancer Cells (Expressing Elevated AR Levels)
| Compound | Activity |
| This compound | Does not stimulate |
| Bicalutamide | Stimulates |
Table 3: Activity Against Enzalutamide-Resistant AR Mutant (F876L)
| Compound | Antiandrogenic Activity |
| This compound | Maintained |
| Enzalutamide | Reduced |
Table 4: In Vivo Antitumor Activity (LNCaP Xenograft Model)
| Compound | Outcome |
| This compound | Significantly inhibited tumor growth |
Experimental Protocols
The following are summaries of the methodologies for the key experiments cited in the 2014 preclinical study.
Cell-Based Assays:
-
Cell Lines:
-
LNCaP: An androgen-responsive human prostate cancer cell line.
-
VCaP: A human prostate cancer cell line that overexpresses the androgen receptor.
-
-
Methodology: The study likely utilized cell proliferation assays (e.g., MTS or WST-1 assays) to assess the inhibitory effects of the compounds on the growth of LNCaP and VCaP cells. Cells would be cultured in the presence of androgens (like dihydrotestosterone, DHT) and varying concentrations of this compound, bicalutamide, or enzalutamide. The inhibition of androgen-driven proliferation would then be measured. For VCaP cells, the assay would assess any agonistic (stimulatory) effects of the compounds.
AR Mutant Assay:
-
Methodology: To evaluate the activity against the enzalutamide-resistant F876L mutant of the androgen receptor, a reporter gene assay was likely employed. In this setup, cells (such as PC-3 or DU145, which lack endogenous AR) would be co-transfected with a plasmid expressing the F876L AR mutant and a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase). The ability of this compound to inhibit androgen-induced reporter gene activity would be measured and compared to that of enzalutamide.
Xenograft Model:
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).
-
Methodology: LNCaP cells were likely implanted subcutaneously into the flanks of the mice. Once tumors reached a palpable size, the animals would be castrated to mimic androgen deprivation therapy and then treated with this compound, likely via intraperitoneal administration. Tumor volume would be measured regularly over the course of the study to assess the efficacy of this compound in inhibiting tumor growth in a castration-resistant setting.
Visualizations
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating novel antiandrogens.
Caption: Targeted Androgen Receptor Signaling Pathway.
Caption: General Preclinical Drug Discovery Workflow.
Replicating Key Experiments of the Androgen Receptor Modulator FL442: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the key experiments from the original publication of FL442, a nonsteroidal androgen receptor (AR) modulator. We present a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows to facilitate the replication and evaluation of this compound against other alternatives.
Androgen Receptor Binding Affinity
A fundamental experiment in the characterization of an AR modulator is to determine its binding affinity to the receptor. This is typically achieved through a competitive binding assay.
Experimental Protocol:
A competitive androgen receptor binding assay is performed using a radiolabeled androgen, such as [3H]-R1881, and a source of the androgen receptor, commonly derived from rat prostate cytosol or recombinant human AR. The assay measures the ability of the test compound (this compound) to displace the radiolabeled ligand from the receptor. Various concentrations of the unlabeled competitor (this compound, bicalutamide, enzalutamide) are incubated with the receptor and a fixed concentration of the radiolabeled ligand. The amount of bound radioactivity is then measured, and the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.
Comparative Data:
| Compound | Androgen Receptor Binding IC50 (nM) |
| This compound | Data not available in searched results |
| Bicalutamide | ~160[1] |
| Enzalutamide | ~21.4[1] |
Inhibition of Androgen-Dependent Prostate Cancer Cell Proliferation
The efficacy of an AR antagonist is critically assessed by its ability to inhibit the proliferation of androgen-dependent prostate cancer cells, such as the LNCaP cell line.
Experimental Protocol:
LNCaP cells are cultured in a suitable medium supplemented with a synthetic androgen, like R1881, to stimulate proliferation. The cells are then treated with increasing concentrations of the test compound (this compound) or reference compounds (bicalutamide, enzalutamide). After a defined incubation period (e.g., 3-5 days), cell viability or proliferation is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Comparative Data:
| Compound | LNCaP Cell Proliferation IC50 (µM) |
| This compound | Data not available in searched results |
| Bicalutamide | ~0.16[2] - 7[3] |
| Enzalutamide | ~5.6[4][5] |
Activity in Enzalutamide-Resistant Models
A key challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of resistance to therapies like enzalutamide. The F876L mutation in the androgen receptor is a known mechanism of resistance. Therefore, evaluating a new compound's activity in cells expressing this mutation is crucial.
Experimental Protocol:
Prostate cancer cells engineered to express the AR F876L mutant are used. The experimental setup is similar to the proliferation assay described above. Cells are treated with the test compound, and the effect on cell growth or AR signaling is measured. A key aspect of this experiment is to determine if the compound acts as an antagonist, inhibiting the activity of the mutant receptor, or paradoxically as an agonist, stimulating its activity.
Comparative Data:
The original publication states that this compound maintains antiandrogenic activity against the AR mutant F876L.[6][7] In contrast, enzalutamide can act as an agonist on the F876L mutant AR, meaning it can stimulate the activity of this resistant form of the receptor.[8][9]
Assessment of Agonist Activity in VCaP Cells
Some AR antagonists can exhibit partial agonist activity, meaning they can weakly activate the receptor, which is an undesirable characteristic. The VCaP prostate cancer cell line, which overexpresses the androgen receptor, is a sensitive model to test for such agonist effects.
Experimental Protocol:
VCaP cells are cultured in a steroid-depleted medium to minimize baseline AR activation. The cells are then treated with the test compound (this compound) or reference compounds. Cell proliferation or the expression of AR-regulated genes is then measured. An increase in proliferation or gene expression in the absence of an androgen would indicate agonist activity.
Comparative Data:
The original publication highlights that this compound does not stimulate the growth of VCaP cells, indicating a lack of agonist activity.[6] In contrast, bicalutamide has been reported to have partial agonist activity in certain contexts.[2] Enzalutamide has been shown to suppress VCaP cell growth.[10][11]
In Vivo Antitumor Efficacy in a Xenograft Model
The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism. The LNCaP xenograft model is a standard for evaluating AR-targeted therapies.
Experimental Protocol:
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with LNCaP cells mixed with Matrigel. Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[12] The treatment group receives the test compound (this compound) via a specific route (e.g., oral gavage, intraperitoneal injection) and dosage regimen. The control group receives a vehicle. Tumor volume is measured regularly with calipers over the course of the study. At the end of the study, tumors may be excised and weighed.
Comparative Data:
The original publication reports that this compound significantly inhibited LNCaP xenograft tumor growth.[6] However, specific tumor volume data from the study were not available in the searched results. For comparison, enzalutamide has been shown to inhibit the growth of LNCaP xenograft tumors.[13]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound and other antiandrogens.
Caption: A flowchart illustrating the key steps in an LNCaP xenograft experiment to evaluate the in vivo efficacy of this compound.
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacology of this compound, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An F876L mutation in androgen receptor confers genetic and phenotypic resistance to MDV3100 (enzalutamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive inhibitory effects of simvastatin and enzalutamide on androgen-sensitive LNCaP and VCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FL442: A Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a substance designated FL442, the precise disposal protocol is entirely dependent on its specific chemical and physical properties, as well as its associated hazards. The name "this compound" is associated with multiple, chemically distinct commercial products, including biodegradable wipes, a flammable aerosol, and an acid-free disinfectant.[1][2][3] Therefore, the first and most critical step is to definitively identify the nature of the this compound substance in your possession by consulting its Safety Data Sheet (SDS).
Immediate Safety and Handling
Before proceeding with any disposal steps, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of safety glasses.[2] Depending on the specific hazards of this compound, additional PPE such as gloves and respiratory protection may be necessary.[2][4][5] Always handle chemicals in a well-ventilated area.[2][4]
Pre-Disposal Chemical Assessment
A thorough understanding of the chemical's properties is essential for safe disposal. The following table summarizes the critical data points to be gathered from the product's SDS.
| Data Point | Description | Importance for Disposal |
| Physical State | Solid, Liquid, Gas | Determines the type of containment and disposal method. |
| Flammability | Flashpoint, Flammable Limits | Indicates fire hazards and the need for ignition source control.[2] |
| Reactivity | Chemical Incompatibilities, Stability | Prevents dangerous reactions with other waste materials.[6] |
| Toxicity | Acute and Chronic Health Hazards | Informs PPE requirements and potential for environmental harm.[2] |
| Corrosivity | pH, Corrosive to Metals | Dictates the type of container material to be used for waste.[7] |
| Environmental Hazards | Aquatic Toxicity, Persistence | Determines if the waste is harmful to the environment and requires specialized disposal. |
Step-by-Step Disposal Protocol
Once the hazards of this compound have been identified, the following general steps should be followed. This protocol is a general guideline and must be adapted to the specific requirements outlined in the SDS for your particular this compound product.
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions for disposal under Section 13, "Disposal Considerations."
-
Determine if Neutralization is Required: Some chemical wastes, particularly strong acids or bases, may need to be neutralized before disposal.[7] The SDS will provide information on appropriate neutralizing agents if required.
-
Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or the SDS.[8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[6]
-
Use Appropriate Waste Containers: Waste must be stored in containers that are chemically compatible with the substance.[6][9] The container must be in good condition, with a secure, leak-proof lid.[9]
-
Label Waste Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[6] Unidentified waste presents a significant safety hazard.
-
Arrange for Professional Disposal: In a laboratory setting, chemical waste is typically collected by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[6][9] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.[6]
Experimental Workflow for Chemical Disposal
The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the safe disposal of laboratory chemicals.
By adhering to these procedures and prioritizing the information contained within the specific Safety Data Sheet for your this compound substance, you can ensure the safe and compliant disposal of this material, thereby protecting yourself, your colleagues, and the environment.
References
- 1. static.webareacontrol.com [static.webareacontrol.com]
- 2. assets.contentstack.io [assets.contentstack.io]
- 3. arrowchemicalproducts.com [arrowchemicalproducts.com]
- 4. crcindustries.ca [crcindustries.ca]
- 5. diverseelectronics.com [diverseelectronics.com]
- 6. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 7. utsa.edu [utsa.edu]
- 8. Household Hazardous Waste: A Guide for Texans - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Standard Operating Procedure: Handling and Disposal of FL442
Disclaimer: The following guidelines are based on standard laboratory practices for handling potent, hazardous chemical compounds. As "FL442" is not a publicly indexed chemical, these recommendations are general. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling. The SDS is the primary source of information regarding hazards, personal protective equipment (PPE), and emergency procedures.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment, operational handling procedures, and waste disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The level of PPE required depends on the specific task being performed. The following table summarizes the minimum PPE requirements for handling this compound in solid (powder) and solution forms.
Table 1: Minimum PPE Requirements for Handling this compound
| Task Category | Primary Engineering Control | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Handling Solid this compound (e.g., weighing, aliquoting) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with chemotherapy-rated nitrile gloves | Chemical splash goggles | Disposable, solid-front lab coat with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator |
| Handling this compound Solutions (e.g., dilutions, cell culture application) | Certified Chemical Fume Hood or Biosafety Cabinet | Chemotherapy-rated nitrile gloves | Chemical splash goggles or safety glasses with side shields | Standard lab coat | Not generally required unless aerosolization is likely |
| Waste Disposal (all forms) | Certified Chemical Fume Hood | Double-gloved with chemotherapy-rated nitrile gloves | Chemical splash goggles | Disposable, solid-front lab coat with tight-fitting cuffs | Not generally required |
Operational Plan: Handling Workflow
Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below outlines the procedural steps for safely preparing and using this compound.
Caption: Workflow for handling this compound from preparation to cleanup.
Experimental Protocol: Weighing and Solubilizing Solid this compound
-
Preparation: Don all required PPE as specified in Table 1 for handling solid compounds. Prepare the work area within a certified chemical fume hood or ventilated balance enclosure by laying down absorbent, plastic-backed bench paper.
-
Tare: Place a tared weigh boat on the analytical balance.
-
Weighing: Carefully transfer the desired amount of solid this compound to the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.
-
Transfer: Transfer the weighed this compound to an appropriate container for dissolution.
-
Solubilization: In the fume hood, add the specified solvent to the container with this compound. Mix gently until the compound is fully dissolved.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated bench paper as solid hazardous waste.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance. All materials that come into contact with this compound must be treated as hazardous waste.
Caption: Waste stream and disposal plan for this compound.
Protocol for Waste Disposal
-
Segregation at Source: At the point of generation, separate waste into three categories: solid, liquid, and sharps.
-
Solid Waste: Place all contaminated solid items (e.g., gloves, disposable lab coats, plastic tubes, bench paper) into a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all unused this compound solutions and contaminated liquid media in a dedicated, sealed, and shatter-proof hazardous liquid waste container. This container must be stored in secondary containment to prevent spills.
-
Sharps Waste: Dispose of all contaminated needles, syringes, and glass pipettes in a designated, puncture-proof sharps container labeled as hazardous.
-
Final Disposal: Once waste containers are full, seal them securely and contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor. Do not dispose of any this compound-contaminated waste in regular trash or down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
